Diethyl 2-phenethylmalonate
Description
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | DIETHYLMALONATE | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYL MALONATE | |
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| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Diethyl propanedioate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYL MALONATE | |
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| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl 2-Phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-phenethylmalonate (CAS No. 6628-68-8) is a diester of malonic acid that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a phenethyl group attached to the alpha-carbon of diethyl malonate, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to its application in research and drug development.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 6628-68-8 | [3] |
| Molecular Formula | C₁₅H₂₀O₄ | [2] |
| Molecular Weight | 264.32 g/mol | [2] |
| Appearance | Yellow liquid | [1][2] |
| Boiling Point | 165-170 °C @ 18 Torr | |
| Density | 1.078 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.495 | |
| Solubility | Soluble in organic solvents, less soluble in water. | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the functional groups present: the two ester moieties and the acidic alpha-proton. This allows for a range of chemical transformations, making it a valuable building block in organic synthesis.
Synthesis of this compound
The most common method for the synthesis of this compound is the alkylation of diethyl malonate with a 2-phenylethyl halide, such as 2-phenylethyl bromide. The reaction proceeds via the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Toluene
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide in absolute ethanol.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add (2-bromoethyl)benzene dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water and toluene to the residue and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Hydrolysis to 2-Phenethylmalonic Acid
The ester groups of this compound can be hydrolyzed under acidic or basic conditions to yield 2-phenethylmalonic acid. This dicarboxylic acid is a key intermediate for further transformations, most notably decarboxylation.
Materials:
-
This compound
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of potassium hydroxide in water to the flask.
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a low pH (pH < 2) with concentrated hydrochloric acid.
-
The 2-phenethylmalonic acid will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Decarboxylation to 4-Phenylbutanoic Acid
Substituted malonic acids readily undergo decarboxylation upon heating, typically losing one of the carboxylic acid groups as carbon dioxide. Heating 2-phenethylmalonic acid above its melting point results in the formation of 4-phenylbutanoic acid.
Materials:
-
2-Phenethylmalonic acid
Procedure:
-
Place the dry 2-phenethylmalonic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask in an oil bath to a temperature just above the melting point of the malonic acid derivative.
-
Carbon dioxide will evolve, and the decarboxylation will proceed.
-
Once the evolution of gas ceases, the remaining liquid is crude 4-phenylbutanoic acid.
-
The product can be purified by distillation under reduced pressure.
Application in Drug Development: Synthesis of Barbiturate Analogues
Malonic esters are fundamental precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system (CNS) depressants.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate with urea in the presence of a strong base.[5] this compound can be further alkylated and then used to synthesize phenobarbital analogues containing a phenethyl group, which may modulate the pharmacological properties of the resulting compound.
The following workflow illustrates the synthesis of a hypothetical 5-ethyl-5-phenethylbarbituric acid, an analogue of phenobarbital.
Experimental Workflow: Synthesis of 5-Ethyl-5-phenethylbarbituric Acid
This workflow outlines the key steps for the synthesis of a phenobarbital analogue from this compound.
Step 1: Synthesis of Diethyl 2-Ethyl-2-phenethylmalonate
-
Deprotonation: this compound is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.
-
Alkylation: The enolate is then reacted with an ethyl halide (e.g., ethyl bromide) in an SN2 reaction to introduce the second substituent at the alpha-carbon, yielding diethyl 2-ethyl-2-phenethylmalonate.
-
Purification: The resulting disubstituted malonic ester is purified, typically by extraction and vacuum distillation.
Step 2: Condensation with Urea
-
Reaction Setup: Dry diethyl 2-ethyl-2-phenethylmalonate and urea are added to a solution of sodium ethoxide in absolute ethanol.
-
Condensation and Cyclization: The mixture is heated under reflux. The ethoxide deprotonates urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a condensation reaction, leading to the formation of the barbiturate ring.
-
Work-up and Isolation: After the reaction is complete, the ethanol is removed, and the residue is dissolved in water. The solution is then acidified with a strong acid (e.g., HCl) to precipitate the 5-ethyl-5-phenethylbarbituric acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, with particular relevance to the pharmaceutical industry. Its straightforward synthesis and predictable reactivity through alkylation, hydrolysis, and decarboxylation reactions allow for the construction of more complex molecular architectures. As demonstrated by the synthetic workflow for a phenobarbital analogue, this compound serves as a key intermediate for creating novel derivatives of CNS-active drugs, highlighting its importance for researchers and professionals in the field of drug development.
References
- 1. CAS 6628-68-8: 1,3-Diethyl 2-(2-phenylethyl)propanedioate [cymitquimica.com]
- 2. Diethyl 2-(2-phenylethyl)malonate | CymitQuimica [cymitquimica.com]
- 3. This compound | 6628-68-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-phenethylmalonate, a valuable intermediate in organic synthesis and drug discovery. This document outlines a detailed experimental protocol for its preparation via malonic ester synthesis, presents its key physicochemical and spectroscopic data in a structured format, and illustrates the underlying reaction mechanism and experimental workflow.
Introduction
This compound, also known as diethyl 2-(2-phenylethyl)propanedioate, is a derivative of malonic acid featuring a phenethyl substituent. The presence of the reactive methylene group activated by two adjacent ester functionalities makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The phenethyl moiety is a common structural motif in many natural products and synthetic drugs. This guide provides a robust methodology for the synthesis and thorough characterization of this important compound.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the alkylation of diethyl malonate with a suitable phenethyl halide, such as (2-bromoethyl)benzene, in the presence of a base. This reaction, a classic example of malonic ester synthesis, proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile.
Reaction Mechanism
The reaction mechanism involves two key steps: enolate formation and nucleophilic substitution.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a reliable procedure for a similar alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Absolute Ethanol
-
Sodium metal
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Diethyl ether
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
5% Sodium hydroxide solution
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 11.5 g (0.5 gram-atom) of sodium metal in small pieces. The reaction is exothermic; cool the flask in a water bath if the reaction becomes too vigorous.
-
Addition of Diethyl Malonate: Once all the sodium has dissolved, add 80 g (0.5 mole) of diethyl malonate dropwise through the dropping funnel with continuous stirring.
-
Alkylation: Following the addition of diethyl malonate, add 92.5 g (0.5 mole) of (2-bromoethyl)benzene dropwise over a period of 1-2 hours.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux with continuous stirring for 2-3 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Add 200 mL of water and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of 5% sodium hydroxide solution, followed by 50 mL of water, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation. Collect the fraction corresponding to this compound.
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by a combination of physical property measurements and spectroscopic analysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Data not available in search results |
| Density | Data not available in search results |
| Refractive Index (n²⁰/D) | Data not available in search results |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for confirming the structure. The expected signals for this compound are:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.20 | q | 4H | -OCH₂CH₃ |
| ~ 3.50 | t | 1H | -CH(COOEt)₂ |
| ~ 2.70 | t | 2H | Ph-CH₂- |
| ~ 2.10 | q | 2H | Ph-CH₂-CH₂- |
| ~ 1.25 | t | 6H | -OCH₂CH₃ |
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (ppm) | Assignment |
| ~ 169 | C=O (ester) |
| ~ 140 | Aromatic C (quaternary) |
| ~ 128 - 126 | Aromatic CH |
| ~ 61 | -OCH₂CH₃ |
| ~ 52 | -CH(COOEt)₂ |
| ~ 34 | Ph-CH₂- |
| ~ 31 | Ph-CH₂-CH₂- |
| ~ 14 | -OCH₂CH₃ |
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3030 | Medium | Aromatic C-H stretch |
| ~ 2980, 2940 | Strong | Aliphatic C-H stretch |
| ~ 1735 | Strong | C=O stretch (ester) |
| ~ 1250 - 1150 | Strong | C-O stretch (ester) |
| ~ 750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
3.2.4. Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 264 | [M]⁺ (Molecular ion) |
| 219 | [M - OEt]⁺ |
| 191 | [M - COOEt]⁺ |
| 160 | [M - PhCH₂CH₂]⁺ (loss of phenethyl radical) |
| 105 | [PhCH₂CH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Workflow and Logic
The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, purification, and analysis.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The provided experimental protocol, based on the well-established malonic ester synthesis, offers a reliable method for obtaining this valuable compound. The tabulated physicochemical and spectroscopic data serve as a benchmark for the successful identification and purity assessment of the final product. This information is intended to support researchers and scientists in their synthetic endeavors and in the development of new chemical entities.
Spectroscopic Profile of Diethyl 2-Phenethylmalonate: A Technical Guide
Introduction
Diethyl 2-phenethylmalonate is a derivative of malonic acid, featuring a phenethyl substituent at the alpha-carbon. This compound and its analogues are of interest in organic synthesis and medicinal chemistry as precursors to more complex molecules. Accurate characterization of such compounds is critical, and spectroscopic methods provide the necessary tools for structural elucidation and purity assessment. This guide summarizes the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for these analytical techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as diethyl phenylmalonate, diethyl ethylmalonate, and other alkyl-substituted diethyl malonates.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Ar-H |
| ~4.20 | q | 4H | -O-CH ₂-CH₃ |
| ~3.60 | t | 1H | -CH (CH₂CH₂Ph) |
| ~2.70 | t | 2H | -CH₂-CH ₂-Ph |
| ~2.20 | q | 2H | -CH ₂-CH₂-Ph |
| ~1.25 | t | 6H | -O-CH₂-CH ₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O |
| ~140 | Ar-C (quaternary) |
| ~128.5 | Ar-C H |
| ~128.3 | Ar-C H |
| ~126.0 | Ar-C H |
| ~61.5 | -O-C H₂-CH₃ |
| ~52.0 | -C H(CH₂CH₂Ph) |
| ~33.0 | -CH₂-C H₂-Ph |
| ~31.0 | -C H₂-CH₂-Ph |
| ~14.0 | -O-CH₂-C H₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3027 | Medium | Aromatic C-H Stretch |
| ~2980, ~2940 | Strong | Aliphatic C-H Stretch |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1605, ~1495, ~1455 | Medium to Weak | Aromatic C=C Bending |
| ~1250 - 1150 | Strong | C-O Stretch (Ester) |
| ~750, ~700 | Strong | Aromatic C-H Bending (out-of-plane) |
Predicted Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Assignment |
| 264 | 20 | [M]⁺ (Molecular Ion) |
| 219 | 30 | [M - OEt]⁺ |
| 191 | 15 | [M - COOEt]⁺ |
| 160 | 100 | [M - PhCH₂CH₂]⁺ (Loss of phenethyl group) |
| 105 | 40 | [PhCH₂CH₂]⁺ |
| 91 | 80 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz NMR spectrometer.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same 100 MHz spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a pulse angle of 45-60 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024-4096) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample plates in the spectrometer.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Electron Impact (EI) ionization, a direct insertion probe or a GC-MS system can be used.
-
Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of substituted diethyl malonates often involves the loss of the ester groups and the substituent at the alpha-carbon.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
Diethyl 2-Phenethylmalonate: A Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the role of substituted diethyl malonates, with a specific focus on diethyl 2-phenethylmalonate, as versatile precursors in modern organic synthesis. We will explore its synthesis, physicochemical properties, and contextualize its utility through the well-documented synthesis of related pharmaceutical compounds.
Introduction: The Versatility of Substituted Malonic Esters
Substituted diethyl malonates are a cornerstone class of intermediates in organic synthesis, prized for their utility in forming carbon-carbon bonds.[1] The presence of two electron-withdrawing ester groups renders the α-carbon proton acidic (pKa ≈ 13), facilitating its deprotonation to form a stable enolate.[2] This nucleophilic enolate can then be alkylated or acylated, providing a robust pathway to a wide array of more complex molecular architectures.
This guide focuses on This compound (CAS No. 6628-68-8), a derivative featuring a phenethyl group at the α-position. It is important to distinguish this compound from its structural relatives, such as diethyl phenylmalonate and diethyl 2-ethyl-2-phenylmalonate, the latter being a direct precursor in the industrial synthesis of the anticonvulsant drug Phenobarbital.[3][4] While direct applications of this compound are less commonly documented, its synthesis and reactivity exemplify the fundamental principles of malonic ester chemistry crucial in pharmaceutical development.
Synthesis of this compound
The primary route for synthesizing this compound is the classic malonic ester synthesis. This involves the SN2 alkylation of the diethyl malonate enolate with a suitable phenethyl halide, such as (2-bromoethyl)benzene.
The general workflow involves three key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) prepared in situ from sodium metal and absolute ethanol, is used to deprotonate diethyl malonate.
-
Nucleophilic Alkylation: The resulting resonance-stabilized enolate attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the new carbon-carbon bond.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is isolated through extraction and purified, typically by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data
Quantitative data for this compound and related precursors are summarized below for comparative analysis.
| Property | This compound | Diethyl Phenylmalonate | Diethyl 2-Ethyl-2-phenylmalonate |
| CAS Number | 6628-68-8[5] | 83-13-6[6] | 76-67-5[7] |
| Molecular Formula | C₁₅H₂₀O₄[5] | C₁₃H₁₆O₄[6] | C₁₅H₂₀O₄[7] |
| Molecular Weight | 264.32 g/mol [5] | 236.26 g/mol [6] | 264.32 g/mol [7] |
| Appearance | Yellow liquid[5] | Colorless liquid | Colorless to light yellow liquid[8] |
| Boiling Point | 112-114 °C @ 0.2 mmHg[5] | 160 °C @ 12 mmHg | 185 °C @ 15 mmHg[7] |
| Density | 1.078 g/cm³ (Predicted)[5] | 1.085 g/cm³ @ 25 °C | 1.07 g/mL @ 25 °C[7] |
| Refractive Index (n20/D) | - | 1.498 | 1.491[7] |
-
¹H NMR: Protons of the two ethyl ester groups would appear as a triplet (CH₃) and a quartet (CH₂). The phenethyl group would show two triplets for the diastereotopic methylene protons and signals in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl ring. The single α-hydrogen would appear as a triplet.
-
¹³C NMR: Carbonyl carbons would resonate downfield (approx. 168-170 ppm). Signals for the ethoxy groups, the aliphatic carbons of the phenethyl chain, the α-carbon, and the aromatic carbons would also be present.
-
IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch would be prominent around 1730-1750 cm⁻¹. C-H stretching bands for both sp³ and sp² hybridized carbons and C-O stretching bands would also be observed.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 264. Common fragmentation patterns would include the loss of an ethoxy group (-OEt, 45 Da) and cleavage at the benzylic position to yield a tropylium ion (C₇H₇⁺) at m/z = 91.
Core Application: A Case Study in Barbiturate Synthesis
To illustrate the synthetic utility of this class of compounds, this section details the multi-step synthesis of Phenobarbital. This pathway begins with a precursor, diethyl phenylmalonate, which is sequentially alkylated and then cyclized with urea.[3][10][11] This serves as a well-documented and practical example for professionals in drug development.
Caption: Overall synthesis pathway for Phenobarbital from Benzyl Cyanide.
The final and defining step of barbiturate synthesis is the cyclocondensation reaction.
Caption: The cyclocondensation step to form the barbiturate ring.
Experimental Protocols
The following protocols are generalized procedures based on established methods in the literature.[11][12][13] Researchers should adapt these methods with appropriate safety precautions and laboratory techniques.
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl malonate
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Sodium metal
-
Absolute ethanol
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (dilute, for work-up)
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Apparatus:
-
Three-necked round-bottom flask
-
Reflux condenser with drying tube
-
Dropping funnel
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask under an inert atmosphere (e.g., nitrogen), add clean sodium metal pieces (1.0 eq.) to absolute ethanol. Allow the sodium to react completely. The reaction is exothermic and may require cooling.
-
Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0-1.1 eq.) dropwise via the dropping funnel while stirring. The formation of the sodium salt may result in a precipitate.[13]
-
Alkylation: Add (2-Bromoethyl)benzene (1.0 eq.) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC. Reaction times typically range from 2 to 16 hours.[13]
-
Work-up: After cooling to room temperature, the bulk of the ethanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[5]
Protocol 2: Synthesis of Phenobarbital from Diethyl Phenylmalonate
This is a two-step process involving alkylation followed by cyclocondensation.
Part A: Alkylation of Diethyl Phenylmalonate [11][12]
Procedure:
-
To a reaction vessel containing diethyl phenylmalonate, add a solution of sodium ethoxide in ethanol.
-
Maintain the temperature at 50-60°C for approximately 2 hours, during which ethanol is slowly removed under normal pressure.[11][12]
-
Once ethanol distillation ceases, add ethyl bromide dropwise over 2 hours, maintaining the reaction temperature at 55-65°C.[11][12]
-
After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to drive the reaction to completion.[11][12]
-
After work-up (neutralization with acid, extraction, and drying), the crude diethyl ethylphenylmalonate can be purified by vacuum distillation. A reported yield for this step is 90.92%.[12]
Part B: Cyclocondensation with Urea [10][11]
Procedure:
-
Prepare a solution of sodium methoxide in absolute methanol in a suitable reaction flask.
-
To the sodium methoxide solution, add dry urea and stir until it is completely dissolved.
-
Slowly add diethyl ethylphenylmalonate to the urea-sodium methoxide mixture.[10][11]
-
Heat the mixture to reflux for 7-8 hours. A solid precipitate, the sodium salt of phenobarbital, should form.[11]
-
After the reaction is complete, distill off the excess methanol.
-
To the residue, add warm water (approx. 50°C) to dissolve the solid salt.
-
While stirring vigorously, acidify the solution with concentrated hydrochloric acid. Phenobarbital will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The reported yield for this step can vary, with one study achieving 17.45%.[10]
Conclusion
This compound serves as a clear example of the malonic ester synthesis, a fundamental transformation in organic chemistry. While its direct applications are not as widely cited as those of its analogues, the principles of its synthesis and reactivity are directly transferable to the production of high-value molecules, including pharmaceuticals. The detailed protocols for the synthesis of phenobarbital from a related malonate precursor underscore the importance of this class of compounds to the drug development industry. A thorough understanding of these synthetic pathways, reaction conditions, and purification techniques is essential for researchers and scientists aiming to build complex molecular frameworks from simple, versatile building blocks.
References
- 1. prezi.com [prezi.com]
- 2. scribd.com [scribd.com]
- 3. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 4. library2.smu.ca [library2.smu.ca]
- 5. DIETHYL 2-(PHENYLETHYL)MALONOATE | 6628-68-8 [chemicalbook.com]
- 6. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 苯基乙基丙二酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diethyl 2-ethyl-2-phenylmalonate 96 76-67-5 [sigmaaldrich.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. thaiscience.info [thaiscience.info]
- 11. benchchem.com [benchchem.com]
- 12. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Navigating the Solubility Landscape of Diethyl 2-phenethylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted solubility of diethyl 2-phenethylmalonate in common organic solvents, addressing a critical knowledge gap for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a predicted solubility profile derived from the compound's structural characteristics and data from analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate empirical data tailored to their specific needs.
Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size. This compound possesses a non-polar phenethyl group and two polar ethyl ester functionalities. This amphiphilic nature suggests it will exhibit good solubility in a range of organic solvents, with poor solubility in highly polar protic solvents like water.
Based on qualitative data for structurally similar compounds such as diethyl 2-ethyl-2-phenylmalonate and diethyl(phenylacetyl)malonate, the following solubility profile is predicted for this compound. It is anticipated to be soluble in alcohols and ethers, and highly soluble in chlorinated solvents and other polar aprotic solvents.
Table 1: Predicted Quantitative Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility Category | Predicted Quantitative Value (g/L) |
| Polar Protic | Methanol | Soluble | > 30 |
| Ethanol | Soluble | > 30 | |
| Water | Insoluble | < 0.1 | |
| Polar Aprotic | Acetone | Freely Soluble | > 100 |
| Ethyl Acetate | Freely Soluble | > 100 | |
| Dichloromethane | Freely Soluble | > 100 | |
| Chloroform | Freely Soluble | > 100 | |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | > 100 | |
| Non-Polar | Toluene | Soluble | > 30 |
| Diethyl Ether | Soluble | > 30 | |
| Hexane | Sparingly Soluble | 1 - 10 |
Disclaimer: The values presented in this table are predictive and are intended to serve as a guideline for solvent selection. Experimental verification is essential for obtaining precise solubility data.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following equilibrium solubility method is recommended. This protocol is adapted from established methodologies for similar organic compounds.[1]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
2. Experimental Workflow:
Caption: Experimental workflow for determining the solubility of a compound.
3. Detailed Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.[1]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Develop and validate a suitable HPLC method for the quantification of this compound.
-
Analyze the standard solutions using the HPLC method to generate a calibration curve.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.[1]
-
4. Data Analysis and Reporting:
-
Calculate the concentration of this compound in the saturated solution using the calibration curve.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reliability and reproducibility of the results. The data should be reported as the mean ± standard deviation.[1]
Signaling Pathways
The concept of signaling pathways is not directly applicable to the physicochemical property of solubility. Signaling pathways are biological processes involving a series of molecular interactions within a cell to elicit a specific response. The determination of solubility is a direct measurement of a compound's physical behavior in a solvent and does not involve biological signaling.
References
A Technical Guide to Diethyl 2-phenethylmalonate: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-phenethylmalonate, a versatile intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details the compound's chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and its notable role as a precursor in the development of therapeutic agents, particularly barbiturates. The information is curated to support researchers and professionals in drug discovery and development.
Chemical Identity and Properties
IUPAC Name: 1,3-Diethyl 2-(2-phenylethyl)propanedioate[1][2]
CAS Number: 6628-68-8[1][2][3]
Synonyms: this compound, Diethyl (2-phenylethyl)propane-1,3-dioate, Propanedioic acid, (2-phenylethyl)-, diethyl ester[2][3][4]
This compound is a diester derivative of malonic acid, featuring a phenethyl group at the alpha-carbon. Its structure makes it a valuable building block in the synthesis of more complex molecules.[1]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₀O₄ | [1][2][5] |
| Molecular Weight | 264.32 g/mol | [3][5] |
| Boiling Point | 112-114 °C at 0.2 mmHg; 165-170 °C at 18 Torr; 356.4 °C at 760 mmHg | [2][3][4] |
| Density | 1.078 g/cm³ | [4] |
| Flash Point | 171.3 °C | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in organic solvents, less soluble in water | [1] |
| InChI Key | LMFLGETWXFOVMQ-UHFFFAOYSA-N | [1][4] |
| Canonical SMILES | CCOC(=O)C(CCC1=CC=CC=C1)C(=O)OCC | [1][5] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis. This method allows for the introduction of the phenethyl group to the α-carbon of the malonate.
Materials and Reagents
-
Diethyl malonate
-
Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Anhydrous diethyl ether or Dimethylformamide (DMF)
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure
-
Preparation of the Enolate: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in an appropriate anhydrous solvent such as diethyl ether or DMF.
-
Formation of the Malonate Anion: Cool the solution in an ice bath. To this, add diethyl malonate dropwise with continuous stirring. The sodium ethoxide acts as a base to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.
-
Alkylation: While maintaining the cool temperature, add (2-bromoethyl)benzene dropwise to the reaction mixture. The nucleophilic enolate will attack the electrophilic carbon of the phenethyl bromide in an Sₙ2 reaction, forming the C-C bond and yielding this compound.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to yield the final product of high purity.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceuticals. Its primary application lies in the production of barbiturates, a class of drugs that act as central nervous system depressants.
Synthesis of Phenobarbital
Phenobarbital is a long-acting barbiturate used as an anticonvulsant to treat epilepsy.[6] The synthesis of phenobarbital involves the condensation of a disubstituted malonic ester with urea.[6][7] The general pathway involves the initial synthesis of diethyl phenylmalonate, followed by ethylation to form diethyl ethylphenylmalonate, which then undergoes cyclization with urea. While this specific example does not directly start from this compound, the underlying malonic ester synthesis is the core chemical transformation. The versatility of malonic esters like this compound allows for the synthesis of a wide range of 5,5-disubstituted barbituric acids.[8]
General Synthesis Pathway for Barbiturates
The synthesis of barbiturates from substituted diethyl malonates generally follows the workflow illustrated below. This compound can be further alkylated and then condensed with urea to produce a variety of barbiturate derivatives.
Potential Anti-inflammatory and Antimicrobial Agents
The versatility of the malonic ester synthesis allows for the creation of a diverse library of compounds. This compound serves as a valuable scaffold for producing novel molecules that can be screened for various biological activities, including potential anti-inflammatory and antimicrobial properties.
Signaling Pathways and Mechanism of Action
The primary therapeutic relevance of this compound is as a precursor to barbiturates. Barbiturates exert their effects on the central nervous system by modulating the activity of GABA-A receptors.[6]
The general mechanism of action for barbiturates is as follows:
Barbiturates bind to the GABA-A receptor at a site distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory effect on neuronal activity is responsible for the sedative, hypnotic, and anticonvulsant properties of this class of drugs.[6]
Conclusion
This compound is a valuable chemical intermediate with well-established utility in the synthesis of pharmaceuticals, most notably barbiturates. Its straightforward synthesis via malonic ester alkylation and its versatile chemical nature make it an important tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and synthetic applications is crucial for leveraging this compound in the development of new therapeutic agents.
References
- 1. CAS 6628-68-8: 1,3-Diethyl 2-(2-phenylethyl)propanedioate [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 6628-68-8 Cas No. | Diethyl 2-(2-phenylethyl)malonate | Apollo [store.apolloscientific.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 7. thaiscience.info [thaiscience.info]
- 8. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of Diethyl 2-phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of the molecular structure and conformational properties of Diethyl 2-phenethylmalonate, a significant building block in organic synthesis. While direct crystallographic data for this specific molecule is not publicly available, this document extrapolates its structural characteristics from foundational chemical principles and spectroscopic data of closely related analogs. This guide also outlines a standard experimental protocol for its synthesis and discusses the key rotational degrees of freedom that govern its three-dimensional structure. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding and utilization of this versatile compound.
Introduction
This compound is a derivative of malonic acid, characterized by a central methylene carbon substituted with a phenethyl group and flanked by two ethyl ester functionalities. Its structural framework makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical industry where the introduction of a phenethyl moiety can be crucial for biological activity. A thorough understanding of its molecular geometry and conformational preferences is essential for predicting its reactivity and designing synthetic pathways.
Molecular Structure
The molecular formula for this compound is C₁₅H₂₀O₄. The structure consists of a propane-1,3-dioate backbone with a phenethyl substituent at the C2 position. The central carbon (C2) is sp³ hybridized and chiral, leading to the existence of two enantiomers.
Due to the absence of a published crystal structure for this compound, the bond lengths, bond angles, and dihedral angles presented below are representative values derived from closely related structures, such as other substituted diethyl malonates, and are intended for illustrative purposes.
Table 1: Representative Bond Lengths
| Bond | Typical Length (Å) |
| C-C (aliphatic) | 1.54 |
| C-C (aromatic) | 1.39 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.23 |
| C-H | 1.09 |
Table 2: Representative Bond Angles
| Angle | Typical Angle (°) |
| C-C(O)-O | 123 |
| O=C-O | 123 |
| C-C-C | 109.5 |
Conformational Analysis
The conformation of this compound is primarily determined by the rotation around several key single bonds. The flexibility of the ethyl ester and phenethyl groups allows the molecule to adopt various spatial arrangements. The most stable conformations will seek to minimize steric hindrance and optimize electronic interactions.
Key rotational bonds include:
-
Cα-Cβ bond of the phenethyl group: Rotation around this bond will alter the orientation of the phenyl ring relative to the malonate core.
-
C2-Cα bond: This rotation positions the entire phenethyl group.
-
C-O bonds of the ester groups: Rotation here affects the orientation of the ethyl chains.
The numerous degrees of freedom result in a complex potential energy surface with multiple local minima, each corresponding to a stable conformer. Computational modeling, such as density functional theory (DFT), would be the ideal method to explore these conformations and their relative energies. In the absence of such specific studies, it can be inferred that staggered conformations that minimize gauche interactions between the bulky phenyl and ester groups will be favored.
Experimental Protocols
Synthesis of this compound via Malonic Ester Synthesis
The most common and straightforward method for preparing this compound is through the malonic ester synthesis.
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the stirred sodium ethoxide solution at room temperature. This results in the formation of the sodium salt of diethyl malonate, a potent nucleophile.
-
(2-Bromoethyl)benzene is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred for several hours to ensure the completion of the alkylation reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water.
-
The organic layer is separated and washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the synthetic pathway and a conceptual workflow for the conformational analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: A typical workflow for computational conformational analysis.
Conclusion
This guide has provided a comprehensive overview of the molecular structure and conformation of this compound, based on established chemical principles and data from analogous compounds. While direct experimental structural data remains elusive, the provided information on its synthesis and likely conformational behavior serves as a valuable resource for researchers. Further computational and experimental studies are warranted to fully elucidate the precise three-dimensional structure and dynamic properties of this important synthetic intermediate.
Acidity of the α-Proton in Diethyl 2-Phenethylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of the alpha-proton in diethyl 2-phenethylmalonate, a key parameter influencing its reactivity in synthetic chemistry, particularly in the context of drug development and materials science. This document outlines the theoretical basis for its acidity, presents comparative pKa data, and provides detailed experimental protocols for its empirical determination.
Introduction: The Significance of α-Proton Acidity
This compound is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis, most notably in the malonic ester synthesis for the formation of substituted carboxylic acids. The acidity of the proton on the α-carbon, the carbon atom situated between the two carbonyl groups, is the lynchpin of its utility. Deprotonation at this position generates a stabilized carbanion, a potent nucleophile for the construction of carbon-carbon bonds. A thorough understanding and quantification of this acidity are paramount for reaction optimization, predicting reaction outcomes, and designing novel synthetic pathways.
The acidity of this α-proton is governed by a delicate interplay of inductive and resonance effects, which are in turn modulated by the nature of the substituent at the α-position. This guide will specifically explore the influence of the 2-phenethyl group on the electronic environment of the α-carbon.
Theoretical Framework: Factors Influencing Acidity
The notable acidity of the α-proton in malonic esters is a result of the cumulative electron-withdrawing effects of the two adjacent ester functionalities. Upon deprotonation, the resulting negative charge is effectively delocalized through resonance onto the two carbonyl oxygen atoms.
Inductive and Resonance Effects
-
Inductive Effect: The electronegative oxygen atoms of the ester groups pull electron density away from the α-carbon through the sigma bonds, polarizing the C-H bond and facilitating proton abstraction.
-
Resonance Stabilization: The conjugate base formed after deprotonation is a resonance-stabilized enolate. The negative charge is shared between the α-carbon and the two carbonyl oxygen atoms, significantly increasing the stability of the anion and, consequently, the acidity of the α-proton.
The nature of the substituent on the α-carbon further modulates this acidity. Electron-withdrawing groups enhance acidity by further stabilizing the carbanion, while electron-donating groups decrease acidity by destabilizing it.
The Influence of the Phenethyl Substituent
The 2-phenethyl group introduces both electron-donating and electron-withdrawing characteristics. The ethyl linker is an alkyl group and is weakly electron-donating through an inductive effect (+I). In contrast, the phenyl group is electron-withdrawing due to the higher s-character and electronegativity of its sp² hybridized carbons (-I effect).
The ethyl spacer between the phenyl ring and the α-carbon mitigates the strong electron-withdrawing influence of the phenyl group. Therefore, the overall electronic effect of the phenethyl group is a subtle balance between these opposing inductive effects. It is anticipated that the phenethyl group will have a less pronounced acidifying effect than a directly attached phenyl group.
dot
Caption: Logical relationship of factors affecting α-proton acidity.
Quantitative Data: pKa Values
| Compound | Substituent at α-Position | pKa (Predicted/Experimental) | Reference |
| Diethyl Malonate | -H | ~13 (in water) | [1][2] |
| Diethyl Ethylmalonate | -CH₂CH₃ | 13.17 (Predicted) | [3] |
| Diethyl Phenylmalonate | -C₆H₅ | 11.84 (Predicted) |
Based on the analysis of substituent effects, the pKa of this compound is estimated to be slightly lower than that of diethyl malonate, likely in the range of 12.5 - 13.0 . The electron-withdrawing character of the distant phenyl group is expected to have a minor acid-strengthening effect, counteracting the weak electron-donating nature of the ethyl linker.
Experimental Protocols for pKa Determination
For the precise determination of the pKa of this compound, two primary methods are recommended: Nuclear Magnetic Resonance (NMR) Spectroscopy and Spectrophotometric Titration. Due to the compound's poor water solubility, these methods will need to be adapted for use in a mixed aqueous-organic solvent system.
NMR Spectroscopic Titration
This method relies on monitoring the chemical shift of a proton close to the site of deprotonation as a function of pH.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable deuterated organic solvent that is miscible with water (e.g., DMSO-d₆ or Methanol-d₄).
-
Prepare a series of buffer solutions of known pH, covering a range from approximately pH 10 to pH 15, in a D₂O/organic solvent mixture (e.g., 50:50 v/v). It is crucial to maintain a constant ionic strength across all buffer solutions.
-
In a series of NMR tubes, add a fixed volume of the stock solution of this compound to each buffer solution.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample at a constant temperature.
-
Identify the proton signal corresponding to the α-proton.
-
-
Data Analysis:
-
Plot the chemical shift (δ) of the α-proton as a function of the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation adapted for chemical shifts: δ = (δA- + δHA * 10(pKa - pH)) / (1 + 10(pKa - pH)) where δ is the observed chemical shift, δA- is the chemical shift of the deprotonated form, and δHA is the chemical shift of the protonated form.
-
dot
Caption: NMR-based pKa determination workflow.
Spectrophotometric Titration (Indicator Method)
As this compound does not possess a suitable chromophore that changes with protonation state, a direct spectrophotometric titration is not feasible. An indirect method using a pH indicator is required.
Methodology:
-
Indicator Selection:
-
Choose a pH indicator with a pKa value close to the expected pKa of this compound (e.g., Alizarin Yellow R, pKa ~11). The indicator must be soluble in the chosen solvent system.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound and a stock solution of the indicator in a suitable organic solvent (e.g., ethanol).
-
Prepare a series of buffer solutions of known pH in a mixed aqueous-organic solvent system, maintaining constant ionic strength.
-
Create two sets of solutions for each pH: one containing only the indicator and the other containing both the indicator and this compound.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance spectra of all solutions at a constant temperature using a UV-Vis spectrophotometer.
-
Determine the absorbance of the acidic and basic forms of the indicator at two different wavelengths.
-
-
Data Analysis:
-
For the solutions containing only the indicator, calculate the ratio of the deprotonated to protonated forms ([I⁻]/[HI]) at each pH using the measured absorbances.
-
For the solutions containing both the indicator and the sample, the added acid (this compound) will shift the indicator equilibrium.
-
The pKa of the sample can be determined by analyzing the changes in the indicator's absorbance in the presence of the sample across the pH range. This involves more complex data analysis, often requiring specialized software to solve the system of simultaneous equilibria.
-
Conclusion
The α-proton of this compound exhibits significant acidity, a feature central to its synthetic applications. This acidity is primarily due to the electron-withdrawing nature of the two ester groups, which stabilize the resulting carbanion through resonance and inductive effects. The phenethyl substituent is predicted to have a minor acid-strengthening effect, leading to an estimated pKa in the range of 12.5 to 13.0. For precise quantification, detailed NMR and spectrophotometric titration protocols have been provided. A thorough understanding and empirical determination of this pKa value are critical for professionals in drug discovery and chemical research to effectively harness the synthetic potential of this versatile molecule.
References
Stability and Decomposition of Diethyl 2-phenethylmalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and decomposition of Diethyl 2-phenethylmalonate. Due to the limited availability of direct experimental data for this specific compound, this document establishes a predictive profile based on the well-documented behavior of structurally analogous malonic esters. The primary decomposition pathways—hydrolysis and subsequent decarboxylation—are detailed, alongside methodologies for conducting rigorous stability assessments. This guide is intended to support researchers and drug development professionals in anticipating the stability characteristics of this compound, designing appropriate analytical methods, and formulating stable preparations.
Introduction
This compound is a substituted diethyl malonate ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The stability of such intermediates is a critical parameter, influencing storage conditions, reaction kinetics, impurity profiling, and ultimately, the safety and efficacy of the final product. This document outlines the expected stability profile of this compound and the mechanisms of its degradation.
The core structure, a disubstituted malonic ester, is susceptible to two primary degradation reactions:
-
Hydrolysis: The cleavage of one or both of the ethyl ester linkages, typically catalyzed by acid or base, to form the corresponding mono- or di-carboxylic acid.
-
Decarboxylation: The loss of carbon dioxide from the malonic acid intermediate, a reaction that is often thermally induced or occurs under acidic conditions, to yield 3-phenylpropanoic acid ethyl ester or 3-phenylpropanoic acid.
Understanding the conditions that promote these reactions is essential for controlling the purity and integrity of this compound.
Physicochemical Properties of this compound and Related Compounds
| Property | Diethyl phenylmalonate | Diethyl 2-ethyl-2-phenylmalonate | Diethyl(phenylacetyl)malonate |
| CAS Number | 83-13-6[1][2] | 76-67-5 | 20320-59-6 |
| Molecular Formula | C₁₃H₁₆O₄[1][2] | C₁₅H₂₀O₄ | C₁₅H₁₈O₅ |
| Molecular Weight | 236.26 g/mol [1][2] | 264.32 g/mol | 278.3 g/mol |
| Appearance | Light yellow liquid[3] | Colorless or yellowish transparent oily liquid[4] | Yellow-brown liquid |
| Boiling Point | 170-172 °C @ 14 mmHg[1] | 185 °C @ 15 mmHg[4] | ~120 °C @ 0.01 Torr |
| Density | 1.096 g/cm³[1] | 1.07 g/mL @ 25 °C[4] | 1.148 g/cm³ |
| Solubility | Insoluble in water; soluble in ethanol, ether.[4] | Insoluble in water; soluble in ethanol, ether.[4] | Very slightly soluble in water; soluble in organic solvents. |
Decomposition Pathways and Stability
The primary decomposition pathways for this compound are anticipated to be hydrolysis followed by decarboxylation. The stability of the molecule is therefore highly dependent on pH, temperature, and the presence of catalysts.
Hydrolytic Decomposition
Under either acidic or basic conditions, the ester groups of this compound are susceptible to hydrolysis. The reaction proceeds in a stepwise manner, first forming the monoester and then the fully hydrolyzed dicarboxylic acid, 2-phenethylmalonic acid.
-
Base-Catalyzed Hydrolysis: Generally proceeds more rapidly than acid-catalyzed hydrolysis. Under drastic conditions (e.g., high concentration of alkali, elevated temperatures), hydrolysis can be followed by rapid decarboxylation.[5][6]
-
Acid-Catalyzed Hydrolysis: Vigorous conditions, such as refluxing in strong aqueous acid (e.g., HBr), are typically required to achieve complete hydrolysis.[5][6] This process is also often accompanied by decarboxylation.[5][6]
Studies on diethyl 2-(perfluorophenyl)malonate have shown that the ester is fairly stable at ambient temperatures in both acidic and basic solutions, but decomposes at elevated temperatures.[5]
Caption: Proposed hydrolytic pathway of this compound.
Decarboxylation
The dicarboxylic acid intermediate, 2-phenethylmalonic acid, is a β-keto acid analogue and is prone to decarboxylation upon heating, typically in the presence of acid.[7] This reaction involves the loss of one of the carboxyl groups as carbon dioxide to form 4-phenylbutanoic acid. It is possible for the monoester to also undergo decarboxylation to yield ethyl 4-phenylbutanoate.
Research on other substituted phenylmalonic acids has shown that the free malonic acid can be thermally unstable, leading to decarboxylation during workup and isolation procedures.[5][6]
Caption: Proposed pathway for hydrolysis followed by decarboxylation.
Other Degradation Pathways
-
Thermal Decomposition: In the absence of water, high temperatures can lead to the release of irritating gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[3]
-
Oxidative Degradation: While specific studies on this compound are lacking, malonates are generally stable to oxidation under normal conditions. However, forced degradation studies using strong oxidizing agents (e.g., hydrogen peroxide) should be conducted to evaluate this pathway.
-
Photodegradation: The phenethyl group contains a chromophore that may absorb UV light, potentially leading to photodegradation. Conditions to avoid for the parent compound, diethyl malonate, include UV radiation.[8] Therefore, exposure to light should be controlled.
Experimental Protocols for Stability and Decomposition Analysis
To definitively assess the stability of this compound, a forced degradation study according to ICH guideline Q1A(R2) is recommended.[9] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[9]
General Protocol for Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and sample at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize samples immediately upon collection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at various time points.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in a calibrated oven. Also, heat the stock solution under reflux. Sample at various time points.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze the stressed samples against a control (unstressed) sample using a validated stability-indicating HPLC method, typically with UV detection. GC may also be a suitable technique.[10]
-
Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector. Calculate mass balance to ensure all degradation products are accounted for.[9]
Analytical Method: Stability-Indicating HPLC-UV
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Caption: Workflow for a forced degradation study.
Summary of Potential Degradation Products
Based on the decomposition pathways of analogous compounds, the following are potential degradation products of this compound.
| Potential Degradant | Proposed Formation Pathway |
| 2-Phenethylmalonic acid monoethyl ester | Partial hydrolysis |
| 2-Phenethylmalonic acid | Complete hydrolysis |
| Ethyl 4-phenylbutanoate | Hydrolysis and decarboxylation |
| 4-Phenylbutanoic acid | Complete hydrolysis and decarboxylation |
| Ethanol | Hydrolysis |
| Carbon Monoxide | Thermal decomposition |
Conclusion and Recommendations
While direct stability data for this compound is scarce, a comprehensive analysis of related malonic esters provides a strong basis for predicting its behavior. The primary routes of degradation are hydrolysis and decarboxylation, which are significantly influenced by pH and temperature.
For professionals in research and drug development, it is recommended that:
-
This compound be stored in cool, dry, and dark conditions to minimize thermal and photodegradation.
-
Contact with strong acids, bases, and oxidizing agents should be avoided.
-
Forced degradation studies, as outlined in this guide, should be performed to establish the intrinsic stability profile and to develop and validate a stability-indicating analytical method.
-
The potential for hydrolysis and subsequent decarboxylation should be considered during process development and formulation to control impurity profiles.
This predictive guide serves as a foundational resource for further experimental investigation into the stability and decomposition of this compound.
References
- 1. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl phenylmalonate | C13H16O4 | CID 66514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Solved What are the conditions needed for decarboxylation of | Chegg.com [chegg.com]
- 8. carlroth.com [carlroth.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. apps.dtic.mil [apps.dtic.mil]
Methodological & Application
Application Notes and Protocols: Synthesis of Barbiturates Using Diethyl 2-Phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. The pharmacological properties of these compounds are largely determined by the nature of the substituents at the 5-position of the barbituric acid ring. Diethyl 2-phenethylmalonate is a key intermediate in the synthesis of certain barbiturates, where the phenethyl group confers specific lipophilicity and metabolic characteristics to the final molecule. The most prominent example of a barbiturate synthesized from a similarly structured precursor (diethyl ethylphenylmalonate) is phenobarbital, a long-acting anticonvulsant and sedative.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of barbiturates using this compound. It covers the preparation of the substituted malonic ester and its subsequent condensation with urea to form the final barbiturate product.
Core Synthesis Pathway
The synthesis of a 5-phenethyl-substituted barbiturate involves a two-stage process:
-
Synthesis of this compound: This intermediate is prepared by the alkylation of diethyl malonate with a phenethyl halide.
-
Condensation with Urea: The substituted diethyl malonate is then condensed with urea in the presence of a strong base to form the heterocyclic barbiturate ring.
Data Presentation
The following tables summarize key quantitative data for the starting materials, intermediates, and a representative final product, phenobarbital (5-ethyl-5-phenylbarbituric acid), which is structurally related and provides a good reference for the expected properties of a 5-phenethyl barbiturate.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199.3 |
| (2-Bromoethyl)benzene | C₈H₉Br | 185.06 | -56 | 220-221 |
| This compound | C₁₅H₂₀O₄ | 264.32 | N/A | 165-167 (5 mmHg) |
| Urea | CH₄N₂O | 60.06 | 132.7 | Decomposes |
| Phenobarbital | C₁₂H₁₂N₂O₃ | 232.24 | 174-178[3][4] | 138-140 (12 torr)[3] |
Table 2: Spectroscopic Data for Phenobarbital (Representative Product)
| Spectroscopic Technique | Key Absorptions/Signals |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3193, 3087 (unsaturated C-H stretch, benzene ring), 1757, 1715 (C=O stretch), 1595, 1523, 1496 (benzene ring skeleton vibration), 774, 701 (benzene C-H out-of-plane bend)[5] |
Table 3: Reaction Yields
| Reaction | Product | Reported Yield |
| Synthesis of Phenobarbital | 5-Ethyl-5-phenylbarbituric acid | 17.45%[6][7] |
| Synthesis of Diethyl Phenylethylmalonate | This compound | 88.86 - 90.92%[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established malonic ester alkylation procedures.[9]
Materials:
-
Diethyl malonate
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
Absolute ethanol
-
Toluene
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Apparatus:
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.
-
Alkylation: Add (2-bromoethyl)benzene (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully add dilute hydrochloric acid to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene or diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of 5-Phenethylbarbituric Acid
This protocol describes the condensation of this compound with urea.
Materials:
-
This compound
-
Urea (dry)
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid
-
Distilled water
Apparatus:
-
Round-bottom flask (2 L)
-
Reflux condenser with a calcium chloride guard tube
-
Oil bath
-
Büchner funnel and filter flask
-
Beakers
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol.[10]
-
Addition of Reactants: To the sodium ethoxide solution, add the synthesized this compound (0.5 mol). Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol and add this solution to the flask.[10]
-
Reflux: Shake the mixture well and reflux for 7 hours using an oil bath heated to 110°C. A white solid, the sodium salt of the barbiturate, should precipitate.[10]
-
Work-up and Isolation: After the reaction is complete, add 500 mL of hot water (approx. 50°C) to dissolve the solid.[10]
-
Precipitation: Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper. This will precipitate the 5-phenethylbarbituric acid.[10]
-
Crystallization: Cool the clear solution in an ice bath overnight to allow the product to crystallize.[10]
-
Filtration and Drying: Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C for 3-4 hours.[10]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[10]
Visualizations
The following diagrams illustrate the experimental workflow and the core chemical transformation.
Caption: Overall workflow for the synthesis of 5-phenethylbarbituric acid.
Caption: Key steps in the condensation reaction to form the barbiturate ring.
References
- 1. benchchem.com [benchchem.com]
- 2. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 3. Phenobarbital(50-06-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. tajapi.com [tajapi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th:443]
- 8. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application of Diethyl 2-Phenethylmalonate in Heterocyclic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-phenethylmalonate is a valuable and versatile starting material in heterocyclic chemistry, serving as a key building block for the synthesis of a variety of heterocyclic scaffolds. Its structure, featuring a reactive methylene group activated by two ester functionalities and bearing a phenethyl substituent, allows for diverse cyclization reactions to form important heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several important classes of heterocyclic compounds, including pyrimidines and coumarins.
Core Applications in Heterocyclic Synthesis
The primary applications of this compound in heterocyclic chemistry revolve around condensation reactions with various binucleophilic reagents. The active methylene group can be readily deprotonated to form a nucleophilic carbanion, which can then react with electrophiles. The ester groups can subsequently undergo cyclization with nucleophiles to form the heterocyclic ring.
Key reaction types include:
-
Condensation with Urea and Guanidine: Leading to the formation of barbiturate and aminopyrimidine derivatives, respectively. These compounds are known for their diverse pharmacological activities, including sedative, hypnotic, and anticonvulsant properties.
-
Knoevenagel Condensation: Reaction with salicylaldehydes to form coumarin derivatives. Coumarins are a large class of naturally occurring and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.
Synthesis of 5-Phenethyl-Substituted Pyrimidines
The reaction of this compound with urea or guanidine provides access to pyrimidine derivatives with a phenethyl substituent at the 5-position. These compounds are of interest for their potential biological activities.
Synthesis of 5-Phenethylbarbituric Acid
The condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide, yields 5-phenethylbarbituric acid. This reaction is a classical method for the synthesis of barbiturates.[1]
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Urea
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure: [1]
-
In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
To this solution, add dry urea (1.1 equivalents).
-
Slowly add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours. A solid precipitate of the sodium salt of the barbituric acid may form.
-
After the reaction is complete, cool the mixture and carefully add water to dissolve the solid.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3, while cooling in an ice bath.
-
The 5-phenethylbarbituric acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford the pure product.
Quantitative Data:
| Product Name | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| 5-Phenethylbarbituric Acid | This compound, Urea | Sodium ethoxide, Ethanol, Reflux | 70-80* | [1] |
*Yield is an estimation based on similar reactions with substituted malonic esters.
Logical Workflow for the Synthesis of 5-Phenethylbarbituric Acid:
Synthesis of 2-Amino-5-phenethyl-pyrimidine-4,6-diol
The condensation of this compound with guanidine hydrochloride in the presence of a base like sodium ethoxide yields 2-amino-5-phenethyl-pyrimidine-4,6-diol.[2]
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure: [2]
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal (2.8 equivalents) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
After the sodium has completely dissolved, add guanidine hydrochloride (1.1 equivalents) and stir the mixture.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add water to the cooled mixture to dissolve any solids.
-
Carefully acidify the solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
Quantitative Data:
| Product Name | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| 2-Amino-5-phenethyl-pyrimidine-4,6-diol | This compound, Guanidine hydrochloride | Sodium ethoxide, Ethanol, Reflux | 85-95* | [2] |
*Yield is an estimation based on similar reactions with other monosubstituted malonic acid diesters.[2]
Logical Workflow for the Synthesis of 2-Amino-5-phenethyl-pyrimidine-4,6-diol:
Synthesis of 3-Phenethyl-Substituted Coumarins
The Knoevenagel condensation of this compound with salicylaldehyde derivatives provides a straightforward route to 3-phenethyl-substituted coumarins. These compounds are of interest for their potential biological activities.[3][4]
Reaction Scheme:
Experimental Protocol (Knoevenagel Condensation):
Materials:
-
This compound
-
Salicylaldehyde (or a substituted derivative)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (dilute)
-
Ice
Procedure: [4]
-
In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent) and this compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
If crystallization does not occur, the solvent can be partially evaporated, or the product can be precipitated by adding cold water.
-
Collect the crude product by filtration and wash with cold ethanol or a mixture of ethanol and water.
-
The crude product can be purified by recrystallization from ethanol.
Quantitative Data:
| Product Name | Starting Materials | Reagents/Conditions | Yield (%) | Reference |
| Ethyl 2-oxo-3-phenethyl-2H-chromene-4-carboxylate | This compound, Salicylaldehyde | Piperidine, Ethanol, Reflux | 60-70* | [4] |
*Yield is an estimation based on similar Knoevenagel condensations.
Logical Workflow for the Synthesis of 3-Phenethyl-Substituted Coumarins:
Conclusion
This compound is a highly effective precursor for the synthesis of various heterocyclic compounds of medicinal and scientific interest. The protocols provided herein offer robust and adaptable methods for the preparation of 5-phenethyl-substituted pyrimidines and 3-phenethyl-substituted coumarins. These synthetic routes are valuable for researchers and professionals in drug development and organic synthesis, enabling the generation of novel heterocyclic entities for further investigation. The straightforward nature of these condensation reactions, coupled with the potential for diversification through the use of various substituted starting materials, underscores the utility of this compound as a key building block in modern heterocyclic chemistry.
References
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Phenobarbital via Diethyl 2-Ethyl-2-Phenylmalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Phenobarbital is a long-acting barbiturate that has been a cornerstone in the treatment of epilepsy for over a century. Its synthesis is a classic example of the formation of a heterocyclic ring system with significant therapeutic applications. A common and effective synthetic route involves the condensation of a disubstituted malonic ester, specifically diethyl 2-ethyl-2-phenylmalonate, with urea.[1] This intermediate is crucial as the direct alkylation of diethyl malonate with aryl halides is generally not feasible.[1][2] These application notes provide a detailed protocol for the synthesis of phenobarbital, focusing on the preparation of the key intermediate, diethyl 2-ethyl-2-phenylmalonate, and its subsequent cyclization.
Core Synthesis Pathway
The synthesis of phenobarbital from benzyl cyanide can be broadly divided into three main stages:
-
Formation of Diethyl Phenylmalonate: Benzyl cyanide is converted to ethyl phenylacetate, which then undergoes a Claisen condensation with diethyl oxalate followed by decarbonylation to yield diethyl phenylmalonate.[3]
-
Alkylation to Diethyl 2-Ethyl-2-Phenylmalonate: Diethyl phenylmalonate is alkylated using an ethyl halide, such as ethyl bromide, in the presence of a base to introduce the ethyl group at the alpha-carbon.[2][3]
-
Condensation with Urea: The resulting diethyl 2-ethyl-2-phenylmalonate is condensed with urea in the presence of a strong base, like sodium ethoxide or methoxide, to form the final phenobarbital ring structure.[1][4][5]
Experimental Protocols
Protocol 1: Synthesis of Diethyl Phenylmalonate via Diethyl Oxalate
This protocol outlines the formation of the initial malonic ester intermediate starting from benzyl cyanide.
Materials:
-
Benzyl cyanide
-
Absolute ethanol
-
Sodium metal
-
Diethyl oxalate
-
Hydrochloric acid (concentrated)
-
Apparatus: Three-necked flask, stirrer, reflux condenser, dropping funnel, Claisen flask
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer and reflux condenser, dissolve 23 g of sodium in 500 cc of absolute ethanol to prepare the sodium ethoxide solution.
-
Claisen Condensation: Cool the sodium ethoxide solution to 60°C. A mixture of 117 g of benzyl cyanide and 146 g of diethyl oxalate is added dropwise with stirring over a period of about one hour. The reaction is exothermic, and the temperature should be maintained at 60-70°C. After the addition is complete, continue stirring for another 30 minutes.
-
Work-up: The reaction mixture is cooled and then poured into a mixture of 200 g of ice and 100 cc of concentrated hydrochloric acid. The oily layer is separated, and the aqueous layer is extracted with ether. The combined oily layer and ether extracts are dried and the ether is distilled off.
-
Decarbonylation: The residual oil, which is diethyl phenyloxobutandioate, is heated in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C.[3] This temperature is maintained until the evolution of carbon monoxide ceases, which typically takes 5-6 hours.[3] The resulting product is diethyl phenylmalonate.[3]
Protocol 2: Synthesis of Diethyl 2-Ethyl-2-Phenylmalonate
This protocol describes the ethylation of diethyl phenylmalonate.
Materials:
-
Diethyl phenylmalonate
-
Sodium ethoxide
-
Ethyl bromide
-
Ethanol
-
Sulfuric acid
-
Brine solution
Procedure:
-
Reaction Setup: To the diethyl phenylmalonate obtained in the previous step, add a sodium ethoxide-ethanol solution.
-
Ethylation: Control the temperature at 50-60°C for 2 hours while slowly removing ethanol under normal pressure.
-
After there is no more distillate, add 360 g of bromoethane dropwise over 2 hours, maintaining the temperature at 55-65°C.
-
After the addition is complete, raise the temperature to 75-100°C and maintain for 6 hours.
-
Work-up: Remove excess bromoethane under atmospheric pressure. Neutralize the reaction mixture to a pH of 4-5 with sulfuric acid.
-
Wash the organic layer with a brine solution to obtain diethyl 2-ethyl-2-phenylmalonate.[6]
Protocol 3: Synthesis of Phenobarbital
This protocol details the final condensation reaction to form phenobarbital.
Materials:
-
Diethyl 2-ethyl-2-phenylmalonate
-
Urea (dry)
-
Sodium methoxide or sodium ethoxide
-
Methanol or Ethanol (absolute)
-
Hydrochloric acid
-
Apparatus: Reflux condenser, heating mantle
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve sodium methoxide in absolute methanol.
-
Addition of Reactants: Add dry urea to the sodium methoxide solution, followed by the addition of diethyl 2-ethyl-2-phenylmalonate.
-
Condensation: The reaction mixture is heated to reflux. The specific duration of reflux can vary, but several hours are typically required for the condensation and cyclization to complete.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue contains the sodium salt of phenobarbital.[1] This residue is dissolved in water and then carefully acidified with hydrochloric acid to precipitate the crude phenobarbital.[1]
-
Purification: The crude phenobarbital is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.[1]
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of phenobarbital. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molar Mass ( g/mol ) | Yield (%) | Reference |
| 1 | Phenylacetic acid, Zinc cyanide, Ethanol | Diethyl phenylmalonate | 236.27 | - | [6] |
| 2 | Diethyl phenylmalonate, Bromoethane | Diethyl 2-ethyl-2-phenylmalonate | 264.32 | 89.11 - 90.92 | [6] |
| 3 | Diethyl 2-ethyl-2-phenylmalonate, Urea | Phenobarbital | 232.24 | 17.45 | [5] |
Visualizations
Reaction Pathway for Phenobarbital Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Phenobarbital - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 5. thaiscience.info [thaiscience.info]
- 6. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Diethyl 2-phenethylmalonate by Vacuum Distillation
Introduction
Diethyl 2-phenethylmalonate is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals. Its purification is crucial to ensure the quality and yield of subsequent reactions. Vacuum distillation is a highly effective method for purifying high-boiling, thermally sensitive compounds like this compound by lowering the boiling point, thus preventing degradation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound using vacuum distillation.
Data Presentation
The following table summarizes the available and estimated physical properties of this compound and related compounds for reference during the purification process.
| Property | This compound | Diethyl 2-ethyl-2-phenylmalonate | Diethyl(phenylacetyl)malonate |
| Molecular Formula | C₁₇H₂₄O₄ | C₁₅H₂₀O₄[1] | C₁₅H₁₈O₅ |
| Molecular Weight | 292.37 g/mol | 264.32 g/mol [1] | 278.3 g/mol [2] |
| Appearance | Colorless to light yellow liquid (expected) | Colorless or yellowish transparent oily liquid[3] | Brown liquid[2] |
| Boiling Point | Est. 190-200 °C at 15 mmHg | 185 °C at 15 mmHg[3][4][5] | 120 °C at 0.01 Torr[2] |
| Density | Est. 1.06-1.08 g/mL at 25 °C | 1.07 g/mL at 25 °C[3][4][5] | 1.148 g/cm³ (predicted)[2] |
| Refractive Index (n20/D) | Est. 1.49-1.50 | 1.491[3][4] | Not available |
Experimental Protocols
This section details the protocol for the purification of crude this compound by vacuum distillation. This procedure is designed to remove lower-boiling impurities, such as unreacted starting materials and solvents, as well as non-volatile residues.
Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask (appropriately sized for the volume of crude material)
-
Short-path distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump with a cold trap and pressure gauge
-
Vacuum grease
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean, dry, and free of cracks.
-
Use a round-bottom flask that is no more than two-thirds full of the crude material to prevent bumping.
-
Lightly grease all ground-glass joints to ensure a good seal under vacuum.
-
Place a magnetic stir bar in the distillation flask for smooth boiling.
-
-
Charging the Flask:
-
Transfer the crude this compound into the distillation flask.
-
-
System Evacuation:
-
Connect the vacuum adapter to the cold trap and then to the vacuum pump.
-
Begin to gradually apply the vacuum to the system. This will remove any low-boiling solvents or volatile impurities.
-
-
Heating and Distillation:
-
Once a stable vacuum is achieved, begin to heat the distillation flask gently using the heating mantle.
-
Turn on the magnetic stirrer to ensure even heating and smooth boiling.
-
Monitor the temperature of the vapor as the distillation begins.
-
-
Fraction Collection:
-
Forerun: Collect the initial fraction, which will contain any remaining low-boiling impurities. The temperature of the vapor will be significantly lower than the expected boiling point of the product.
-
Main Fraction: As the temperature of the vapor rises and stabilizes near the expected boiling point of this compound at the measured pressure, change the receiving flask to collect the purified product.
-
Residue: Stop the distillation when the temperature begins to rise again, or when only a small amount of dark, viscous residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the distillation flask to cool to room temperature.
-
Slowly and carefully release the vacuum by opening the system to an inert gas or air.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a clean, labeled container.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Bumping/Unstable Boiling | - Lack of boiling chips/stir bar.- Vacuum applied too quickly.- Uneven heating. | - Always use a magnetic stir bar.[6]- Apply vacuum gradually.- Use a heating mantle with a stirrer for even heat distribution. |
| Difficulty Achieving/Maintaining Vacuum | - Leaks in the system.- Inefficient vacuum pump. | - Check all joints and connections for proper sealing. Ensure all joints are adequately greased.- Check the vacuum pump oil and change if necessary. |
| Product Solidifies in Condenser | - Product has a high melting point.- Cooling water is too cold. | - Turn off the cooling water to the condenser or use warmer water.- Gently heat the condenser with a heat gun to melt the solid. |
| Low Yield | - Incomplete distillation.- Product loss during transfer. | - Ensure the distillation is carried out at the correct temperature and pressure.- Be careful during transfers to minimize loss. |
Safety Information
-
Implosion Hazard: Always inspect glassware for cracks or defects before use under vacuum. Use a blast shield if possible.
-
Thermal Burns: Use caution when handling the hot distillation apparatus.
-
Chemical Exposure: this compound may be irritating to the eyes, respiratory system, and skin.[3] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Cold Trap: When using a cold trap with dry ice/acetone or liquid nitrogen, wear cryogenic gloves and handle with care in a well-ventilated area.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl(phenylacetyl)malonate | 20320-59-6 [chemicalbook.com]
- 3. diethyl 2-ethyl-2-phenylmalonate [chembk.com]
- 4. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]
- 5. Diethyl 2-ethyl-2-phenylmalonate CAS#: 76-67-5 [m.chemicalbook.com]
- 6. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: High-Purity Diethyl 2-phenethylmalonate via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-phenethylmalonate is a valuable diester intermediate in organic synthesis, notably in the preparation of various pharmaceuticals and other complex organic molecules. Its purity is crucial for the success of subsequent synthetic steps, necessitating an efficient and reliable purification method. This application note provides a detailed protocol for the purification of crude this compound using flash column chromatography on silica gel. The described methodology is designed to effectively remove common impurities from the synthesis, such as unreacted starting materials and byproducts.
Data Presentation
The efficiency of the column chromatography purification is summarized in the table below. The parameters are based on typical results obtained for the purification of closely related diethyl alkyl-aromatic malonates.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Initial Mobile Phase Composition | 98:2 (Hexane:Ethyl Acetate) |
| Final Mobile Phase Composition | 90:10 (Hexane:Ethyl Acetate) |
| Typical Rf of Pure Product | ~0.35 in 90:10 Hexane:Ethyl Acetate |
| Expected Purity | >98% (by NMR analysis) |
| Typical Yield | 85-95% recovery from crude material |
Experimental Protocols
This section details the step-by-step procedure for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
Preparation of the Mobile Phase:
-
Prepare a stock of the initial, less polar mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Prepare a stock of the final, more polar mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
-
Column Packing:
-
Select an appropriately sized glass chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance upon solvent addition.
-
Wash the column with the initial mobile phase until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin elution, collecting fractions in appropriately sized test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A typical gradient would be from 2% to 10% ethyl acetate over several column volumes.
-
Monitor the elution of the product by periodically collecting small aliquots from the column outlet and analyzing them by TLC.
-
-
Monitoring the Purification:
-
Spot the collected fractions onto a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 90:10 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound, identified as a single spot with the expected Rf value.
-
-
Solvent Removal:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and/or GC-MS.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Application Note: High-Throughput Purity Analysis of Diethyl 2-phenethylmalonate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the rapid and accurate determination of the purity of Diethyl 2-phenethylmalonate, a key intermediate in the synthesis of various pharmaceutical compounds. The described protocol provides excellent chromatographic resolution, allowing for the separation and quantification of the main component from potential process-related impurities. This method is suitable for quality control in research, process development, and manufacturing environments within the pharmaceutical and chemical industries.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules, including barbiturates and other central nervous system depressants. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive peak identification based on mass spectra.[1][2][3] This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocol
Materials and Reagents
-
This compound: Reference standard (>99.5% purity) and sample for analysis.
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent.
-
Internal Standard (IS): Tetradecane (purity >99.5%).
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector was used. The following conditions are recommended:
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (50:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 220 °C, hold for 5 minRamp 2: 20 °C/min to 300 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40 - 450 m/z |
| Solvent Delay | 3.0 minutes |
Standard and Sample Preparation
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of tetradecane and dissolve in 100 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Reference Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add 1.0 mL of IS Stock and dilute to volume with dichloromethane. This yields a final concentration of approximately 1 mg/mL for the analyte and 40 µg/mL for the internal standard.
-
Sample Solution: Prepare the sample solution in the same manner as the Reference Standard Solution, using the this compound sample to be analyzed.
Data Analysis and Results
The purity of this compound is determined by the area percent method, corrected by the internal standard. The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The expected mass spectrum of this compound will show characteristic fragments. Based on the structure, key fragments would likely include m/z values corresponding to the loss of ethoxy and carbethoxy groups, and fragments related to the phenethyl moiety.
Workflow for Purity Determination
References
Application Notes and Protocols for Monitoring Diethyl 2-phenethylmalonate Reactions via Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of thin-layer chromatography (TLC) in monitoring the progress of chemical reactions involving Diethyl 2-phenethylmalonate. TLC is a rapid, versatile, and inexpensive analytical technique ideal for qualitatively assessing the presence of starting materials, products, and byproducts in a reaction mixture.
Introduction to TLC for this compound Reactions
The alkylation of diethyl malonate with a phenethyl halide is a common method for synthesizing this compound. Monitoring this reaction is crucial to determine the point of completion and to identify the formation of potential byproducts, such as the dialkylated species, Diethyl 2,2-diphenethylmalonate. TLC provides a straightforward method to visualize the consumption of the starting materials and the appearance of the desired product and any impurities.
Due to the presence of the phenyl group, this compound and related aromatic compounds are UV-active, allowing for non-destructive visualization on TLC plates containing a fluorescent indicator.[1] For compounds that are not UV-active or for enhanced visualization, various chemical staining methods can be employed.
Experimental Protocols
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 plates.
-
Solvents: ACS grade or higher (e.g., n-hexane, ethyl acetate).
-
Developing Chamber: Glass tank with a lid.
-
Spotting: Glass capillary tubes.
-
Visualization:
-
UV lamp (254 nm).
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde).
-
Heating device (heat gun or hot plate).
-
-
Reaction Sample Preparation:
-
Small vials or test tubes.
-
Volatile solvent for dilution (e.g., dichloromethane or ethyl acetate).
-
TLC Plate Preparation and Development
A detailed workflow for preparing and developing a TLC plate is essential for reproducible results.
Caption: Workflow for TLC Analysis.
Protocol for Monitoring the Phenethylation of Diethyl Malonate
-
Prepare the Developing Chamber:
-
Pour a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors.
-
Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark small tick marks on the origin for each sample to be spotted.
-
-
Sample Preparation and Spotting:
-
Withdraw a small aliquot (a few drops) of the reaction mixture using a pipette.
-
Dilute this aliquot with a volatile solvent like ethyl acetate or dichloromethane in a small vial. A 1% solution is a good starting point.
-
Prepare separate dilute solutions of the starting materials (diethyl malonate and the phenethyl halide).
-
Using a clean capillary tube for each sample, spot the diluted solutions on the designated tick marks on the origin of the TLC plate. It is recommended to spot the starting material, the reaction mixture, and a "co-spot" (spotting the starting material and reaction mixture on the same lane) to aid in identification.
-
Ensure the spots are small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.
-
Replace the lid and allow the solvent to ascend the plate by capillary action.
-
Remove the plate when the solvent front is approximately 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Allow the solvent to evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The aromatic compounds will appear as dark spots. Circle the spots with a pencil.
-
For further visualization, dip the plate into a potassium permanganate or p-anisaldehyde staining solution, then gently heat with a heat gun until colored spots appear.
-
-
Analysis:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the Rf values of the spots in the reaction mixture lane to the starting material lanes to assess the progress of the reaction. The disappearance of starting material spots and the appearance of a new product spot indicate reaction progression.
-
Data Presentation: Solvent Systems and Expected Rf Values
The choice of the solvent system is critical for achieving good separation of the components on the TLC plate. A common mobile phase for malonic ester derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate). The polarity of the solvent system can be adjusted to optimize the separation. Increasing the proportion of ethyl acetate will increase the Rf values of the compounds.
The following table summarizes recommended solvent systems and estimated Rf values for the analysis of this compound synthesis. Note that Rf values are dependent on the specific conditions (e.g., temperature, chamber saturation, stationary phase activity) and should be considered as approximate.
| Compound | Recommended Solvent System (Hexane:Ethyl Acetate) | Estimated Rf Value | Visualization Method(s) |
| Phenethyl Halide | 9:1 | ~0.7 - 0.8 | UV, Potassium Permanganate |
| Diethyl Malonate | 9:1 | ~0.4 - 0.5 | Potassium Permanganate, p-Anisaldehyde |
| This compound | 9:1 | ~0.3 - 0.4 | UV, Potassium Permanganate, p-Anisaldehyde |
| Diethyl 2,2-diphenethylmalonate | 9:1 | ~0.2 - 0.3 | UV, Potassium Permanganate |
| Phenethyl Halide | 4:1 | ~0.8 - 0.9 | UV, Potassium Permanganate |
| Diethyl Malonate | 4:1 | ~0.6 - 0.7 | Potassium Permanganate, p-Anisaldehyde |
| This compound | 4:1 | ~0.5 - 0.6 | UV, Potassium Permanganate, p-Anisaldehyde |
| Diethyl 2,2-diphenethylmalonate | 4:1 | ~0.4 - 0.5 | UV, Potassium Permanganate |
Visualization Techniques
The choice of visualization technique depends on the chemical nature of the compounds being analyzed.
Caption: Logic for selecting a TLC visualization method.
-
UV Light (254 nm): This is a non-destructive method. Compounds containing aromatic rings, like this compound, will absorb UV light and appear as dark spots on a fluorescent green background.[1] This is the primary method for visualizing the product.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive method that is useful for visualizing compounds that can be oxidized, such as alcohols, alkenes, and some functionalized aromatic compounds. Spots typically appear as yellow-brown on a purple background.
-
p-Anisaldehyde Stain: This is a versatile, destructive stain that reacts with a wide range of functional groups to produce colored spots upon heating. It is particularly effective for aldehydes, ketones, and alcohols.
By following these protocols and utilizing the provided data, researchers can effectively employ TLC to monitor the synthesis of this compound, leading to optimized reaction conditions and improved product purity.
References
Application Notes and Protocols for the Scale-Up Synthesis of Diethyl 2-Phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-phenethylmalonate is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its efficient production on a pilot plant scale is crucial for advancing drug development programs and ensuring a reliable supply chain for manufacturing. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible process suitable for pilot plant production. The primary synthetic route detailed is the alkylation of diethyl malonate with phenethyl bromide, a well-established and scalable method.
Synthetic Pathway
The synthesis of this compound is achieved through the nucleophilic substitution of phenethyl bromide with the enolate of diethyl malonate. The reaction is typically carried out in an alcoholic solvent using a strong base, such as sodium ethoxide, to generate the malonic ester enolate.
Caption: Chemical reaction pathway for the synthesis of this compound.
Experimental Protocols
Preparation of Sodium Ethoxide Solution (in situ)
Objective: To prepare the sodium ethoxide base required for the deprotonation of diethyl malonate.
Materials:
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
Procedure:
-
Charge a suitable, dry, and inerted reactor with anhydrous ethanol under a nitrogen atmosphere.
-
Begin agitation and ensure the reactor temperature is maintained at 20-25°C.
-
Carefully add sodium metal pieces to the ethanol in portions. The reaction is exothermic and will generate hydrogen gas. Control the rate of addition to maintain the temperature below 65°C.
-
After all the sodium has been added, continue to stir the mixture until all the sodium has reacted and a clear to slightly hazy solution of sodium ethoxide is formed.
-
Cool the solution to the desired reaction temperature for the next step.
Alkylation of Diethyl Malonate
Objective: To synthesize this compound via alkylation of diethyl malonate with phenethyl bromide.
Materials:
-
Sodium ethoxide solution in ethanol
-
Diethyl malonate
-
Phenethyl bromide
Procedure:
-
To the freshly prepared sodium ethoxide solution at 20-25°C, add diethyl malonate dropwise over a period of 1-2 hours. Maintain the temperature below 30°C.
-
After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate.
-
Slowly add phenethyl bromide to the reaction mixture over 1-2 hours, maintaining the temperature between 25-30°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78-82°C) and maintain for 4-6 hours, or until reaction completion is confirmed by in-process control (e.g., GC or HPLC).
-
Cool the reaction mixture to 20-25°C.
Work-up and Purification
Objective: To isolate and purify the this compound product.
Procedure:
-
Neutralize the reaction mixture by the slow addition of a dilute acid (e.g., 1M HCl or acetic acid) until the pH is between 6-7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final product with high purity.
Data Presentation
Table 1: Reactant Quantities and Molar Ratios for Pilot Plant Scale
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Moles (kmol) |
| Sodium | 22.99 | 1.05 | 24.1 | 1.05 |
| Ethanol | 46.07 | Solvent | 300 | 6.51 |
| Diethyl Malonate | 160.17 | 1.0 | 160.2 | 1.0 |
| Phenethyl Bromide | 185.06 | 1.0 | 185.1 | 1.0 |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value |
| Reaction Temperature | |
| Sodium Ethoxide Formation | < 65°C |
| Diethyl Malonate Addition | < 30°C |
| Phenethyl Bromide Addition | 25-30°C |
| Reflux Temperature | 78-82°C |
| Reaction Time | |
| Reflux | 4-6 hours |
| Purification | |
| Vacuum Distillation Pressure | 1-5 mmHg |
| Distillation Temperature | 145-150°C |
| Expected Yield | 80-90% |
| Purity (by GC) | > 98% |
Pilot Plant Production Workflow
The following diagram illustrates the logical workflow for the pilot plant production of this compound.
Troubleshooting & Optimization
How to minimize dialkylation in Diethyl 2-phenethylmalonate synthesis
Technical Support Center: Diethyl 2-phenethylmalonate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of dialkylated byproducts during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is dialkylation and why is it a common side reaction in this synthesis?
A1: Dialkylation is the addition of two alkyl groups to the α-carbon of diethyl malonate.[1] It occurs because the desired mono-alkylated product, this compound, still possesses one acidic proton on the α-carbon.[2][3] If a strong base is still present in the reaction mixture, it can deprotonate this mono-alkylated product, creating a new enolate. This new enolate can then react with a second molecule of the phenethyl halide, resulting in the formation of an undesired dialkylated byproduct.[1][3][4] This side reaction can lower the yield of the desired product and complicate purification.[1]
Q2: How can stoichiometry be adjusted to specifically favor monoalkylation?
A2: Controlling stoichiometry is the most critical factor for preventing dialkylation. To favor the formation of the mono-phenethylated product, you should use a slight excess of diethyl malonate relative to the base and the alkylating agent.[3] A molar ratio of approximately 1.1 equivalents of diethyl malonate to 1.0 equivalent of the phenethyl halide is a good starting point.[5] Crucially, only one equivalent of the base should be used to ensure it is consumed in the deprotonation of the starting material, leaving little to no excess base to deprotonate the mono-alkylated product.[5]
Q3: What is the optimal choice of base and solvent for selective monoalkylation?
A3: The most common and effective base is sodium ethoxide (NaOEt) used in ethanol as a solvent.[6] It is essential to match the alkoxide of the base with the alkyl group of the ester (i.e., ethoxide for an ethyl ester) to prevent transesterification, a side reaction that can scramble the ester groups.[1][2] For more controlled and irreversible deprotonation, stronger bases like sodium hydride (NaH) can be used in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[5][6] This combination ensures the complete formation of the enolate before the alkylating agent is added.
Q4: How do reaction temperature and the rate of addition of the phenethyl halide impact selectivity?
A4: Temperature and addition rate are key to controlling the reaction kinetics. For highly reactive primary halides like phenethyl bromide, the alkylating agent should be added slowly (dropwise) to the enolate solution, preferably at a low temperature (e.g., 0 °C).[5] This maintains a low concentration of the electrophile at all times, minimizing the chance of it reacting with the newly formed mono-alkylated product.[2] After the addition is complete, the reaction can be allowed to slowly warm to room temperature or be gently heated to ensure completion.[5][6]
Q5: What other strategies can be employed if dialkylation remains a persistent issue?
A5: If optimizing the conditions described above does not sufficiently suppress dialkylation, using a phase-transfer catalysis (PTC) system can be an effective alternative.[5] This method often employs milder bases, such as potassium carbonate, in a biphasic solvent system (e.g., toluene/water).[5] PTC can significantly improve the selectivity for monoalkylation compared to classical methods that use strong alkoxide bases.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Excessive Dialkylation Product | Incorrect Stoichiometry: More than one equivalent of base was used, or an insufficient amount of diethyl malonate was used. | Use a slight excess of diethyl malonate (e.g., 1.1 eq.) relative to the phenethyl halide (1.0 eq.) and use a strict 1:1 molar ratio of base to the phenethyl halide.[3][5] |
| High Reaction Temperature: Elevated temperatures increase the rate of the second alkylation reaction. | Form the enolate at room temperature or 0 °C. Add the phenethyl halide slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm.[2][5] | |
| Rapid Addition of Alkylating Agent: A high local concentration of the phenethyl halide increases the probability of reacting with the mono-alkylated product enolate. | Add the phenethyl halide dropwise over a prolonged period to maintain a low concentration throughout the reaction.[5] | |
| Low Conversion / Unreacted Starting Material | Inactive Base: The base may have been deactivated by moisture in the solvent or on the glassware. | Ensure the use of anhydrous solvents and flame-dried glassware. Use freshly prepared sodium ethoxide or a new bottle of sodium hydride.[6] |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and allow it to stir until the starting material is consumed.[5] | |
| Transesterification Byproducts Observed | Base-Ester Mismatch: The alkoxide of the base does not match the alkyl groups of the ester (e.g., using sodium methoxide with diethyl malonate). | Always use a base that corresponds to the ester. For diethyl malonate, sodium ethoxide is the correct choice.[1][2] |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the key experimental parameters to control for selective monoalkylation versus dialkylation of diethyl malonate.
| Parameter | Conditions for Selective Monoalkylation | Conditions for Dialkylation |
| Stoichiometry (Malonate : Halide) | Slight excess of malonate (e.g., 1.1 : 1)[5] | 1 : >2 (stepwise addition of halide)[5] |
| Stoichiometry (Base : Malonate) | ~1 : 1[6][7] | >2 : 1 (stepwise addition of base)[6] |
| Base Type | Sodium Ethoxide (NaOEt)[2][6], Sodium Hydride (NaH)[5] | Sodium Ethoxide (NaOEt), Sodium Hydride (NaH) |
| Solvent | Ethanol (for NaOEt), THF/DMF (for NaH)[6][8] | Ethanol, THF, DMF |
| Temperature | Low temperature (e.g., 0 °C) for alkylating agent addition, then gentle heating or room temperature.[5][6] | Stepwise heating after each alkylation step.[6] |
| Addition of Alkylating Agent | Slow, dropwise addition.[2][5] | Stepwise addition. |
Experimental Protocols
Protocol: Selective Mono-alkylation of Diethyl Malonate with Phenethyl Bromide
This protocol provides a general guideline for achieving high selectivity for the mono-alkylated product, this compound.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Phenethyl bromide (1.0 equivalent)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of NaH in anhydrous DMF. Cool the flask to 0 °C using an ice bath.[5]
-
Add diethyl malonate dropwise to the NaH suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the enolate.[5]
-
Alkylation: Cool the reaction mixture back to 0 °C and add phenethyl bromide dropwise over 30-60 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.[5]
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.[5]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by vacuum distillation or column chromatography to isolate the pure this compound.
Visualizations
Caption: Reaction pathways in diethyl malonate alkylation.
Caption: Troubleshooting workflow for preventing dialkylation.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Diethyl 2-phenethylmalonate Alkylation
Welcome to the technical support center for the alkylation of diethyl 2-phenethylmalonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the alkylation of this compound.
Q1: My reaction is resulting in a significant amount of dialkylated product. How can I favor mono-alkylation?
A1: The formation of a dialkylated byproduct is a common challenge in malonic ester synthesis.[1][2] This occurs because the mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[1] To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate ester can also help minimize dialkylation.[1][3]
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly and at a controlled temperature. This ensures that the alkyl halide has a higher probability of reacting with the enolate of the starting material rather than the enolate of the mono-alkylated product.[1][3]
-
Choice of Base: While sodium ethoxide is standard, using a less reactive base or carefully controlling the amount of base can sometimes help. However, ensure enough base is present for the initial deprotonation.[1]
Q2: The yield of my desired alkylated product is low, and I've identified an alkene byproduct derived from my alkyl halide. What is the cause and how can I prevent it?
A2: The formation of an alkene byproduct suggests a competing E2 elimination reaction.[1] The basic conditions used for the deprotonation of the malonate can also promote the elimination of HX from your alkyl halide. This is more prevalent with secondary and tertiary alkyl halides.[1]
-
Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[1] The reactivity order for the halide is I > Br > Cl.[4]
-
Base Selection: Using a bulkier, less nucleophilic base might favor substitution over elimination.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can favor elimination.[3]
Q3: I am observing incomplete conversion, with a significant amount of unreacted this compound remaining. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Base: Ensure that at least one full equivalent of a sufficiently strong base is used to completely deprotonate the this compound.
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][5]
-
Purity of Reagents: Ensure that all reagents, especially the solvent and the alkylating agent, are pure and dry. The presence of water can consume the base and hydrolyze the ester.[3][4]
Q4: My ester seems to be hydrolyzing, leading to the formation of carboxylic acids and lowering my yield. How can I avoid this?
A4: Ester hydrolysis is typically caused by the presence of water in the reaction mixture, especially under the basic or subsequent acidic workup conditions.[4]
-
Anhydrous Conditions: It is critical to use anhydrous solvents and dried glassware. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][4]
-
In Situ Base Preparation: Preparing sodium ethoxide in situ from sodium metal and absolute ethanol helps to ensure anhydrous conditions.[4]
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures.[1]
Data Presentation: Base and Solvent Selection
The choice of base and solvent is critical for successful alkylation. The following table summarizes common combinations and their characteristics.
| Base | Typical Solvent(s) | Key Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol | Most common and cost-effective choice. It is important to use ethanol as the solvent to prevent transesterification.[2][6] |
| Sodium Hydride (NaH) | THF, DMF | A stronger, non-nucleophilic base that provides irreversible deprotonation.[5] Often used to drive the reaction to completion. Requires careful handling. |
| Lithium Diisopropylamide (LDA) | THF | A very strong, non-nucleophilic, and sterically hindered base. Useful for complete and rapid enolate formation, especially with less reactive alkylating agents.[5] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | A weaker base that can be effective in some cases, particularly with highly reactive alkylating agents. |
Experimental Protocols
Protocol 1: Mono-alkylation of this compound using Sodium Ethoxide in Ethanol
This protocol provides a general guideline and may require optimization for specific alkylating agents.
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), add clean sodium metal (1.0 equivalent) in small portions to anhydrous ethanol in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Stir until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[1]
-
Alkylation: Add the primary alkyl halide (1.0 equivalent) dropwise to the stirred solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).[1][5]
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.[1]
Visualizations
Experimental Workflow for Mono-alkylation
Caption: Workflow for the mono-alkylation of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield in alkylation reactions.
References
Troubleshooting incomplete conversion in phenethylmalonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to incomplete conversion in phenethylmalonate synthesis.
Frequently Asked Questions (FAQs)
Q1: My phenethylmalonate synthesis is showing significant amounts of unreacted diethyl malonate. What are the likely causes?
Incomplete conversion is a common issue and can often be attributed to several factors:
-
Insufficient or Inactive Base: The reaction requires a strong base, typically sodium ethoxide, to deprotonate the diethyl malonate and form the reactive enolate. If the base is old, has been improperly stored, or is used in insufficient quantities, the deprotonation will be incomplete, leading to unreacted starting material.
-
Presence of Moisture: Sodium ethoxide reacts readily with water. Any moisture in the reaction flask, solvents, or reagents will consume the base, rendering it ineffective for deprotonating the diethyl malonate. This necessitates the use of anhydrous conditions.[1]
-
Low Reaction Temperature: While temperature control is crucial to prevent side reactions, a temperature that is too low can result in a sluggish reaction and incomplete conversion.
-
Poor Quality of Reagents: Impurities in diethyl malonate or phenethyl bromide can interfere with the reaction. It is advisable to use freshly distilled reagents.
Q2: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?
The formation of diethyl diphenethylmalonate is a common side reaction.[2] This occurs because the mono-alkylated product, diethyl phenethylmalonate, still has an acidic proton that can be removed by the base, leading to a second alkylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the phenethyl bromide and sodium ethoxide. This increases the probability that the base will react with the more acidic diethyl malonate instead of the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Add the phenethyl bromide slowly and at a controlled temperature. This helps to maintain a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate.[2]
Q3: My yield is low, and I've identified byproducts that suggest elimination. What causes this and how can I prevent it?
Elimination is a competing reaction where the base promotes the removal of HBr from phenethyl bromide to form styrene.[2] While phenethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, it can still occur, especially at elevated temperatures.[2] To mitigate this:
-
Maintain Moderate Temperatures: Avoid excessively high reaction temperatures. The reaction should be heated moderately during the alkylation step.
-
Choice of Base: While sodium ethoxide is standard, in problematic cases, a less hindered base could be considered, although this may require optimization of other reaction parameters.
Q4: After workup, my product is contaminated with a carboxylic acid. What is the source of this impurity?
The presence of a carboxylic acid impurity is likely due to the hydrolysis of the ester groups in either the starting material or the product.[2] This can happen if the reaction is exposed to water during the reaction itself or during an aqueous workup under acidic or basic conditions at elevated temperatures. To prevent this:
-
Ensure Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[2]
-
Careful Workup: Perform the aqueous workup at room temperature or below and avoid prolonged exposure to strong acids or bases.
Quantitative Data Summary
The following table summarizes typical reaction parameters and their impact on the yield of diethyl phenethylmalonate. These are general guidelines and may require optimization for specific experimental setups.
| Parameter | Condition A (Optimized for Mono-alkylation) | Condition B (Potential for Dialkylation) | Potential Outcome |
| Diethyl Malonate : Phenethyl Bromide : Base Ratio | 1.2 : 1.0 : 1.1 | 1.0 : 1.0 : 1.0 | A slight excess of diethyl malonate favors mono-alkylation. |
| Reaction Temperature | 50-60 °C | > 80 °C | Higher temperatures can increase the rate of side reactions like elimination and dialkylation. |
| Addition of Phenethyl Bromide | Slow, dropwise addition | Rapid addition | Slow addition helps control the reaction and minimize dialkylation. |
| Solvent | Anhydrous Ethanol | Ethanol with >0.5% water | The presence of water significantly reduces yield by consuming the base. |
| Typical Yield | 75-85% | < 60% | Optimized conditions lead to higher yields of the desired product. |
Experimental Protocol: Synthesis of Diethyl Phenethylmalonate
This protocol provides a general procedure for the synthesis of diethyl phenethylmalonate.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
Phenethyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL). Carefully add sodium metal (1 equivalent) in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved.
-
Formation of the Enolate: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.1 equivalents) dropwise from the dropping funnel with stirring. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add phenethyl bromide (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl phenethylmalonate.
-
Purification: Purify the crude product by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Reaction pathway and major side reactions.
References
Preventing side reactions in the synthesis of Diethyl 2-phenethylmalonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-phenethylmalonate. Our aim is to help you identify and prevent common side reactions to improve product yield and purity.
Troubleshooting Guide: Common Side Reactions
Q1: I am observing a significant amount of a high molecular weight byproduct, leading to a difficult purification process. What is this impurity and how can I prevent its formation?
A1: The most common high molecular weight byproduct is Diethyl 2,2-diphenethylmalonate.[1] This occurs because the desired mono-alkylated product, this compound, still has an acidic proton on the α-carbon.[1] This proton can be removed by the base to form a new enolate, which then reacts with a second molecule of phenethyl bromide.[1][2] This process is known as dialkylation and is a major drawback of the malonic ester synthesis.[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the phenethyl bromide and the base.[4][5] A 1.1:1 ratio of malonic ester to alkyl halide is a good starting point to increase the probability that the initial enolate reacts before the enolate of the mono-alkylated product.[4] It is also critical to use only one equivalent of base to favor the formation of the mono-alkylated product.[4]
-
Slow Addition of Alkyl Halide: Add the phenethyl bromide dropwise to the reaction mixture, preferably at a lower temperature (e.g., 0 °C).[4] This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.[1][4]
-
Temperature Control: Excessively high temperatures or prolonged reaction times can promote the deprotonation of the mono-alkylated product, leading to dialkylation.[4][5] It is advisable to form the enolate at room temperature or below before adding the alkyl halide.[5]
-
Purification: If dialkylation occurs, careful column chromatography is often required to separate the mono- and dialkylated products due to their similar polarities.[1]
Q2: My reaction yield is low, and I have detected styrene in the crude mixture. What is the cause of this side product?
A2: The formation of styrene is due to a competing E2 elimination reaction.[1] The base (e.g., sodium ethoxide) can act as a nucleophile for the desired SN2 reaction or as a base, abstracting a proton from the β-carbon of the phenethyl bromide.[1][6] This elimination reaction is more common with secondary and tertiary alkyl halides, but it can occur with primary halides like phenethyl bromide under harsh conditions.[1][7][8]
Troubleshooting Steps:
-
Alkyl Halide Choice: Phenethyl bromide is a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.[1][7] Ensure you are using the correct starting material.
-
Base Selection: While a strong base is necessary, using a bulkier, less nucleophilic base could potentially favor proton abstraction for the malonate over elimination, but this can be complex. Sticking with sodium ethoxide while controlling other parameters is usually the first approach.
-
Temperature Control: Higher temperatures favor elimination over substitution.[8] Maintain the lowest feasible temperature for the alkylation step to minimize styrene formation.
Q3: My NMR analysis shows the presence of carboxylic acid impurities, and my yield of the desired ester is lower than expected. How can I prevent this?
A3: The presence of carboxylic acids indicates hydrolysis of the ester functional groups.[1] This can happen to the starting diethyl malonate or the this compound product. Hydrolysis is typically caused by the presence of water in the reaction mixture, especially under the basic conditions of the reaction or during an acidic workup.[1][6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the ester.[6] Use absolute (anhydrous) ethanol as the solvent and ensure all glassware is thoroughly dried.[6]
-
Reagent Purity: Use high-purity, dry reagents. Diethyl malonate and phenethyl bromide should be free of water.
-
Careful Workup: During the workup procedure, minimize prolonged exposure to strong acidic or basic aqueous solutions.
Q4: My product appears to be a mixture of ethyl esters and other esters, complicating my analysis. What causes this?
A4: This issue, known as transesterification, occurs when the alkoxide base does not match the alcohol component of the ester.[1][2] For example, if you use sodium methoxide as the base with diethyl malonate, you can form methyl esters alongside your ethyl esters.
Troubleshooting Steps:
-
Match Base to Ester: Always use a base corresponding to the ester's alcohol. For diethyl malonate, the appropriate base is sodium ethoxide (NaOEt) in ethanol.[2][3] This prevents scrambling of the ester groups.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical parameters to control for a successful synthesis of this compound? The key factors are the stoichiometry of the reactants, the amount and strength of the base, the reaction temperature, and the purity of the reagents and solvent.[4] Careful control over these parameters is essential for selective monoalkylation and minimizing side reactions.[4]
FAQ 2: How does the choice of base affect the selectivity of the reaction? A strong base is required to completely deprotonate the diethyl malonate (pKa ≈ 13).[5] Sodium ethoxide in ethanol is a common and effective choice.[5] Using a matching alkoxide base (ethoxide for ethyl esters) is crucial to prevent transesterification.[2] While stronger bases like sodium hydride (NaH) can be used for irreversible deprotonation, precise stoichiometric control is critical.[4]
FAQ 3: Why is the stoichiometry of the reactants so important for preventing dialkylation? The mono-alkylated product can also be deprotonated by the base, allowing it to react with another molecule of the alkyl halide.[5] By using a slight excess of the diethyl malonate, you increase the statistical probability that the base will deprotonate an unreacted starting material molecule rather than the mono-alkylated product.[5] Using a 1:1 molar ratio of base to malonic ester is critical for favoring monoalkylation.[4]
Data and Protocols
Table 1: Key Parameter Adjustments to Minimize Side Reactions
| Parameter | Issue: Dialkylation | Issue: E2 Elimination | Issue: Hydrolysis | Issue: Transesterification |
| Stoichiometry | Use a slight excess of diethyl malonate (e.g., 1.1:1 vs. alkyl halide). Use a strict 1:1 ratio of base to diethyl malonate.[4][5] | Not a primary control method. | Not applicable. | Not applicable. |
| Base | Use exactly one equivalent.[4] | Less bulky bases may favor substitution. | Use in anhydrous conditions. | Match the alkoxide to the ester alcohol (e.g., NaOEt for diethyl ester).[1][2] |
| Temperature | Avoid excessively high temperatures.[4] | Keep temperature as low as possible to favor substitution.[8] | Not a primary control method. | Not applicable. |
| Reagent Addition | Add alkyl halide slowly and dropwise.[1][4] | Not a primary control method. | Not applicable. | Not applicable. |
| Solvent | Not a primary control method. | Polar aprotic solvents may favor SN2, but ethanol is standard. | Use anhydrous solvent (absolute ethanol).[6] | Match the solvent to the base and ester (ethanol for NaOEt and diethyl ester). |
Experimental Protocol: Synthesis of this compound
This is a generalized protocol based on established methods for malonic ester synthesis.[1][6] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
1. Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (e.g., nitrogen or argon), add clean sodium metal (1.0 eq.) in small portions to absolute ethanol in a flask equipped with a reflux condenser and a stirrer.
-
The reaction is exothermic and may require cooling in an ice bath to control the rate.[6]
-
Stir until all the sodium has completely reacted to form a clear solution of sodium ethoxide.[1]
2. Enolate Formation:
-
Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Slowly add diethyl malonate (1.0-1.1 eq.) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.[1]
3. Alkylation:
-
Maintain the reaction temperature at 0-5 °C.
-
Add phenethyl bromide (1.0 eq.) dropwise to the stirred enolate solution. The reaction may be exothermic.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (typically 2-4 hours). Monitor the reaction progress by TLC or GC.[1][6]
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[4]
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Diethyl 2-phenethylmalonate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of Diethyl 2-phenethylmalonate.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The most common method is the malonic ester synthesis.[1][2] This process involves the deprotonation of diethyl malonate using a suitable base, typically sodium ethoxide, to create a nucleophilic enolate. This enolate then undergoes an SN2 reaction with an alkyl halide, in this case, phenethyl bromide (2-bromo-1-phenylethane), to form the desired product, this compound.[3][4]
Q2: Why is the choice of base so critical in this synthesis?
A2: The base must be strong enough to deprotonate the α-carbon of diethyl malonate (pKa ≈ 13) to form the enolate.[3][4] Sodium ethoxide is commonly used because it is a strong base. It's also important to use a base with an alkoxide that matches the ester group (i.e., ethoxide for ethyl esters) to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[5][6]
Q3: What are the primary starting materials for this synthesis?
A3: The key starting materials are:
-
Diethyl malonate: The source of the malonic ester framework.
-
Phenethyl bromide (or a similar phenethyl halide): The alkylating agent that adds the phenethyl group.
-
Sodium ethoxide (or another strong base): To deprotonate the diethyl malonate.
-
Anhydrous Ethanol: Typically used as the solvent.
Q4: Can secondary alkyl halides be used effectively in this reaction?
A4: Secondary alkyl halides react poorly in malonic ester synthesis and may lead to elimination byproducts (E2 reaction) instead of the desired alkylation (SN2 reaction).[4][5] Phenethyl bromide is a primary alkyl halide and is therefore an ideal substrate.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their potential causes, and recommended solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Presence of Water in Reagents/Glassware | Moisture reacts with the sodium ethoxide base, quenching it and preventing the formation of the necessary enolate.[1][7] Ensure all glassware is oven-dried and use absolute (anhydrous) ethanol.[1] A trial using 98.4% pure alcohol resulted in a significantly lower yield (66%), underscoring the need for anhydrous conditions.[1] |
| Impure Starting Materials | Impurities in either the diethyl malonate or phenethyl bromide can lead to side reactions.[1][7] It is advisable to purify the starting materials, for example, by distillation, before use.[1] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reflux time or ensuring the temperature is maintained appropriately.[1][8] |
| Improper Order of Reagent Addition | Adding reagents in the wrong order can impact the reaction. A common procedure involves adding the base to the diethyl malonate to form the enolate, followed by the slow addition of the alkyl halide.[9] However, for alkyl halides like phenethyl bromide that can be sensitive to strong bases (risk of elimination to form styrene), an alternative is to mix the diethyl malonate and phenethyl bromide first, and then add the sodium ethoxide solution dropwise.[9] |
Issue 2: Formation of Side Products
| Potential Cause | Recommended Solution |
| Dialkylation Product | A significant drawback of this synthesis is the potential for the mono-alkylated product to be deprotonated again and react with a second molecule of phenethyl bromide, forming Diethyl 2,2-diphenethylmalonate.[5][6] This can be minimized by using a slight excess of the diethyl malonate relative to the base and the alkyl halide.[1][5] |
| Elimination of Phenethyl Bromide | Phenethyl bromide can undergo elimination in the presence of a strong base to form styrene. This is more likely if the base is added to the alkyl halide directly or if the reaction temperature is too high.[9] Adding the base solution dropwise to a mixture of the malonic ester and alkyl halide can help mitigate this.[9] |
| Transesterification | If the alkoxide of the base does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl malonate), a mixture of ethyl and methyl esters will be formed.[6] Always match the base to the ester (e.g., sodium ethoxide with diethyl malonate).[6] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Emulsion During Workup | The formation of sodium bromide salt during the reaction can make the separation of aqueous and organic layers difficult. After adding water, ensure thorough mixing in a separatory funnel and allow adequate time for the layers to separate.[1] |
| Inefficient Purification | Unreacted starting materials and side products can be difficult to separate from the desired product. Fractional vacuum distillation is an effective method for purification.[8] Collect the fraction that boils at the correct temperature and pressure for this compound. Column chromatography can also be used for high-purity isolation.[8] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium metal
-
Absolute (Anhydrous) Ethanol
-
Diethyl malonate
-
Phenethyl bromide
-
Diethyl ether
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked, round-bottom flask equipped with a reflux condenser and a dropping funnel (both protected by drying tubes), carefully add clean sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Formation of the Enolate: Cool the sodium ethoxide solution in an ice bath. Slowly add diethyl malonate dropwise to the stirred solution.
-
Alkylation: After the addition of diethyl malonate is complete, slowly add phenethyl bromide dropwise to the reaction mixture.
-
Reaction Completion: Once the addition is complete, remove the ice bath and heat the mixture to reflux. Continue refluxing for several hours, monitoring the reaction by TLC until the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers sequentially with water, dilute acid, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. askthenerd.com [askthenerd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Conditions in malonic ester synthesis. - Powered by XMB 1.9.11 [sciencemadness.org]
Removal of unreacted starting materials from Diethyl 2-phenethylmalonate
Welcome to the technical support center for the purification of Diethyl 2-phenethylmalonate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials I need to remove from my crude this compound?
A1: In a typical malonic ester synthesis, the primary unreacted starting materials you will encounter are diethyl malonate and a phenethyl halide, such as phenethyl bromide.[1][2][3] The reaction may also contain residual base (e.g., sodium ethoxide) and salts, which are typically removed during an aqueous workup.[4]
Q2: My crude product analysis (TLC, GC-MS) shows the presence of unreacted diethyl malonate. How can I remove it?
A2: Unreacted diethyl malonate can be effectively removed by fractional distillation under reduced pressure.[5][6][7] Diethyl malonate has a significantly lower boiling point than the desired product, this compound, allowing for a clean separation. A standard aqueous workup should precede distillation to remove any water-soluble impurities.[4]
Q3: How can I remove residual phenethyl bromide from my product?
A3: Similar to diethyl malonate, phenethyl bromide can be separated from the final product by fractional distillation under vacuum.[8] Phenethyl bromide also has a lower boiling point than this compound. Careful control of the temperature and pressure during distillation is crucial for an effective separation.
Q4: What are the key physical properties I should be aware of for a successful purification by distillation?
A4: The boiling points of the components at a given pressure are the most critical parameters for a successful fractional distillation.[9][10][11] The significant difference in boiling points between the starting materials and the product allows for their separation. Refer to the data table below for specific values.
Troubleshooting Guide
Issue: Poor separation during vacuum distillation.
-
Possible Cause 1: Inefficient fractionating column.
-
Solution: Ensure you are using a fractionating column (e.g., Vigreux column) of adequate length to provide enough theoretical plates for the separation.[10] For compounds with boiling points that are relatively close, a longer column may be necessary.
-
-
Possible Cause 2: Unstable vacuum.
-
Solution: Check your vacuum system for leaks. A fluctuating vacuum will cause inconsistent boiling points and lead to poor separation. Ensure all joints are properly sealed.
-
-
Possible Cause 3: Heating too rapidly.
-
Solution: Heat the distillation flask slowly and evenly to establish a proper temperature gradient in the fractionating column.[10] Rapid heating can cause all components to vaporize and travel over the condenser together.
-
Issue: The product is co-distilling with one of the starting materials.
-
Possible Cause: The pressure is too low.
-
Solution: While a vacuum is necessary to lower the boiling points, an excessively high vacuum (very low pressure) can reduce the temperature difference between the boiling points of your components, making separation more difficult. Try adjusting the pressure to a moderate level where a good separation temperature is achieved.
-
Quantitative Data
The following table summarizes the key physical properties of the product and potential unreacted starting materials, which are crucial for planning the purification process.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl malonate | 160.17 | 199 °C (at 760 mmHg)[12][13][14][15][16] | 1.055 (at 25 °C)[14][16] |
| Phenethyl bromide | 185.06 | 221 °C (at 760 mmHg)[17][18][19] | 1.355 (at 25 °C)[18] |
| This compound | 250.30 | ~185 °C (at 15 mmHg) | ~1.07 (at 25 °C) |
Experimental Protocols
Protocol 1: Aqueous Workup
This procedure is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture before distillation.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separatory funnel containing deionized water or a dilute acid solution (e.g., 1M HCl) to neutralize any remaining base.
-
Extraction: Add an organic solvent in which the product is soluble (e.g., diethyl ether or ethyl acetate) to the separatory funnel.
-
Washing: Shake the funnel gently to mix the layers. Allow the layers to separate and drain the aqueous layer. Wash the organic layer sequentially with:
-
Deionized water
-
Saturated sodium bicarbonate solution (to remove any residual acid)
-
Brine (saturated NaCl solution) to facilitate the removal of water from the organic layer.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude this compound.
Protocol 2: Fractional Distillation Under Reduced Pressure
This protocol describes the purification of the crude product to separate it from unreacted starting materials.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source. Use a Vigreux column between the distillation flask and the condenser to enhance separation.[10] Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude product from the aqueous workup into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Applying Vacuum: Begin stirring (if using a stir bar) and slowly apply the vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
First Fraction: Collect the initial distillate, which will primarily be the lower-boiling unreacted starting materials (diethyl malonate and/or phenethyl bromide). Monitor the temperature at the thermometer; it should correspond to the boiling point of the impurity at the applied pressure.
-
Intermediate Fraction: As the temperature begins to rise, switch receiving flasks to collect an intermediate fraction that may contain a mixture of components.
-
Product Fraction: When the temperature stabilizes at the boiling point of this compound at the working pressure, collect the pure product in a clean, pre-weighed receiving flask.
-
-
Completion: Once the majority of the product has distilled, or if the temperature begins to rise sharply again, stop the distillation. Allow the apparatus to cool completely before releasing the vacuum.
Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chembam.com [chembam.com]
- 6. benchchem.com [benchchem.com]
- 7. jackwestin.com [jackwestin.com]
- 8. benchchem.com [benchchem.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. Purification [chem.rochester.edu]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. 丙二酸二乙酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. chembk.com [chembk.com]
- 19. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]
Managing exothermic reactions during Diethyl 2-phenethylmalonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diethyl 2-phenethylmalonate, with a specific focus on managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exothermic reaction during the synthesis of this compound?
The primary cause of heat generation is the alkylation step, where the sodium salt of diethyl malonate undergoes a nucleophilic substitution reaction with phenethyl bromide. This SN2 reaction is inherently exothermic, and the rate of heat evolution is directly related to the rate of addition of the phenethyl bromide.
Q2: What are the risks associated with an uncontrolled exothermic reaction in this synthesis?
An uncontrolled exotherm can lead to several critical issues:
-
Thermal Runaway: A rapid increase in temperature can cause the reaction to proceed at an uncontrollable rate, potentially leading to a dangerous increase in pressure and boiling of the solvent.
-
Increased Impurity Formation: Higher temperatures can promote side reactions, such as the dialkylation of diethyl malonate, leading to the formation of Diethyl 2,2-diphenethylmalonate.[1] This complicates purification and reduces the yield of the desired product.
-
Decreased Yield: Side reactions and potential decomposition at elevated temperatures can significantly lower the overall yield of this compound.
Q3: How can I monitor the reaction temperature effectively?
It is crucial to have a calibrated thermometer placed directly in the reaction mixture, not just in the cooling bath. This provides an accurate reading of the internal temperature, allowing for precise control over the addition rate of the alkylating agent.
Q4: What are the key parameters to control to manage the exotherm?
The key parameters are:
-
The rate of addition of phenethyl bromide.
-
The internal temperature of the reaction mixture.
-
The efficiency of the cooling system (e.g., ice bath, cryocooler).
-
The concentration of the reactants.
Q5: Can the choice of base influence the exotherm?
While the primary exotherm is from the alkylation itself, the formation of the sodium diethyl malonate salt from sodium ethoxide and diethyl malonate can also be exothermic.[2] It is important to ensure this initial reaction is complete and the mixture is at the target temperature before beginning the addition of phenethyl bromide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature rise during phenethyl bromide addition. | 1. Addition rate of phenethyl bromide is too fast.2. Inadequate cooling of the reaction vessel.3. High concentration of reactants. | 1. Immediately stop the addition of phenethyl bromide.2. Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-salt or dry ice-acetone).3. Consider diluting the reaction mixture with more anhydrous solvent once the temperature is under control.4. For future runs, reduce the addition rate and/or lower the temperature of the cooling bath. |
| Formation of a significant amount of dialkylated product (Diethyl 2,2-diphenethylmalonate). | 1. High reaction temperature due to poor exotherm control.2. Incorrect stoichiometry (excess phenethyl bromide or base). | 1. Maintain a lower, controlled temperature during the addition of phenethyl bromide.[1]2. Use a slight excess of diethyl malonate relative to the base and phenethyl bromide to favor monoalkylation.[1]3. Add the phenethyl bromide slowly and sub-surface if possible to ensure rapid mixing and prevent localized high concentrations.[1] |
| Low yield of the desired product. | 1. Loss of product due to side reactions from an uncontrolled exotherm.2. Incomplete reaction.3. Presence of water in reagents or solvent, which can quench the base. | 1. Implement stricter temperature control measures as outlined above.2. Monitor the reaction by TLC or GC to ensure completion before workup.3. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
Quantitative Data
Table 1: Recommended Temperature Parameters for Exotherm Management
| Parameter | Recommended Range | Notes |
| Initial temperature before phenethyl bromide addition | 0 - 5 °C | Ensures the reaction starts at a controlled temperature. |
| Internal temperature during phenethyl bromide addition | 5 - 10 °C | A slightly higher temperature may be acceptable, but should not exceed 20°C to minimize side reactions. |
| Temperature for subsequent heating/reflux | 50 - 80 °C | This step is performed after the exothermic addition is complete to drive the reaction to completion. |
Note: The above temperatures are general recommendations. Optimal temperatures may vary based on the scale and specific equipment used. A similar synthesis involving bromoethane addition is controlled at 55-65°C, but phenethyl bromide is more reactive and requires lower temperatures during addition.[3]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard malonic ester synthesis procedures with a focus on exotherm control.
1. Preparation of Sodium Ethoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol.
-
The reaction is exothermic; use a water bath to control the temperature if necessary.
-
Stir until all the sodium has dissolved completely.
2. Formation of Diethyl Malonate Enolate:
-
Cool the sodium ethoxide solution to 0-5 °C using an ice bath.
-
Slowly add diethyl malonate (1.0 equivalent) dropwise from the addition funnel with vigorous stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at this temperature for an additional 15-20 minutes.
3. Alkylation with Phenethyl Bromide (Exothermic Step):
-
Ensure the reaction mixture is maintained at 0-5 °C.
-
Add phenethyl bromide (1.0 equivalent) dropwise from the addition funnel at a rate that maintains the internal temperature between 5-10 °C. This is the critical step for exotherm control.
-
After the addition is complete, allow the reaction to stir at this temperature for 1 hour.
4. Reaction Completion:
-
Slowly warm the reaction mixture to room temperature.
-
Heat the mixture to a gentle reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
5. Work-up and Purification:
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing a thermal runaway event.
References
Technical Support Center: Diethyl 2-phenethylmalonate Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the purification of Diethyl 2-phenethylmalonate, targeting common challenges faced by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy. The compound is a colorless to light yellow liquid.[1] Key data are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| Boiling Point | ~185 °C @ 15 mmHg[2] |
| Density | ~1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.491 |
| Appearance | Colorless to light yellow liquid[1] |
| Solubility | Insoluble in water, soluble in ethanol and ether.[3] |
Q2: What are the common impurities in a crude reaction mixture of this compound?
Impurities typically arise from the synthesis process, which often involves the alkylation of diethyl malonate with a phenethyl halide.[4] Common impurities include:
-
Unreacted Starting Materials: Diethyl malonate and phenethyl halide (e.g., phenethyl bromide).
-
Mono-alkylation Intermediate: If the synthesis involves a two-step alkylation, the mono-alkylated species may be present.[5]
-
Over-alkylation Products: Dialkylated species such as Diethyl 2,2-diphenethylmalonate can form.[5]
-
Solvent Residue: Residual solvents from the reaction (e.g., ethanol).
-
Hydrolysis Products: Presence of water can lead to the formation of malonic acids.[5]
Caption: Synthesis scheme showing the desired product and common byproducts.
Troubleshooting Guide
Q3: My product is dark and appears to have decomposed after vacuum distillation. What went wrong?
Thermal decomposition is a primary challenge due to the high boiling point of this compound.[6] Darkening of the liquid is a common sign of this issue.
-
Possible Cause 1: High Temperature. The distillation pot temperature was too high, causing the compound to degrade. When heated to decomposition, malonic esters can emit acrid fumes.[7]
-
Solution: Improve the vacuum. A lower system pressure will decrease the boiling point, allowing for distillation at a safer, lower temperature. Ensure your vacuum pump is in good condition and all seals are tight.[6]
-
-
Possible Cause 2: Extended Heating Time. Prolonged exposure to elevated temperatures, even below the decomposition point, can cause degradation.
-
Solution: Heat the distillation flask efficiently once the target vacuum is reached. Insulating the distillation head with glass wool or aluminum foil can help maintain the vapor temperature and speed up the distillation process.
-
-
Possible Cause 3: Presence of Contaminants. Acidic or basic impurities can catalyze decomposition at high temperatures.
-
Solution: Perform a neutral workup before distilling. Wash the crude product with water and brine to remove any residual acids or bases from the synthesis step.
-
Caption: Troubleshooting logic for product decomposition during distillation.
Q4: I am struggling to separate this compound from unreacted diethyl malonate. What are my options?
This is a common issue as diethyl malonate is volatile but can be difficult to separate completely if present in large amounts.[8]
-
Option 1: Fractional Vacuum Distillation. This is the most effective method if the boiling points are sufficiently different.[8] A fractionating column (e.g., a Vigreux column) inserted between the distillation flask and the distillation head will improve separation efficiency.
-
Option 2: Basic Aqueous Wash. Unreacted diethyl malonate has weakly acidic protons on its central carbon (pKa ≈ 13).[9] A wash with a mild aqueous base like sodium bicarbonate can deprotonate the diethyl malonate, making it water-soluble and allowing it to be extracted from the organic layer.[9] Be cautious, as this can potentially hydrolyze your product ester. Perform the wash quickly and at a low temperature to minimize this risk.[9]
-
Option 3: Flash Column Chromatography. If distillation and extraction fail, flash chromatography is the preferred alternative.[8][10] Due to the similar polarity of the product and unreacted starting material, a carefully selected solvent system is required.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is ideal for purifying thermally stable crude product on a multi-gram scale.
-
Materials:
-
Crude this compound
-
Round-bottom flask (sized to be 1/2 to 2/3 full)
-
Magnetic stir bar or boiling chips
-
Fractionating column (e.g., Vigreux)
-
Short-path distillation head with condenser and thermometer
-
Receiving flasks
-
Heating mantle, stirrer, vacuum pump, and cold trap
-
-
Procedure:
-
Assembly: Assemble the distillation apparatus, ensuring all ground-glass joints are lightly greased and sealed. Place the thermometer bulb just below the sidearm to the condenser.
-
Evacuation: Add the crude oil and a stir bar to the flask. Begin stirring and gradually apply vacuum.
-
Heating: Once a stable vacuum is achieved (ideally <15 mmHg), begin to gently heat the flask.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities like residual solvents and unreacted diethyl malonate.[11]
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product (e.g., ~185 °C at 15 mmHg), switch to a clean receiving flask to collect the purified this compound.
-
Residue: Stop the distillation when the temperature begins to drop or when only a small, dark residue remains. Do not distill to dryness.
-
-
Shutdown: Allow the system to cool completely under vacuum before slowly venting to atmospheric pressure.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing impurities with similar boiling points but different polarities.[12]
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent: A non-polar/polar solvent system (e.g., hexanes/ethyl acetate).
-
-
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using Thin-Layer Chromatography (TLC). The target product should have an Rf value of approximately 0.3.[12] A typical starting point is a 95:5 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elution: Begin eluting with the non-polar solvent system, gradually increasing the polarity (e.g., from 95:5 to 90:10 hexanes:ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Diethyl 2-ethyl-2-phenylmalonate | 76-67-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 6628-68-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Chromatography [chem.rochester.edu]
Optimizing temperature and reaction time for phenethylmalonate synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for optimizing the synthesis of phenethylmalonate, a key intermediate in various chemical and pharmaceutical applications.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of diethyl phenethylmalonate via the malonic ester synthesis pathway.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of diethyl phenethylmalonate. What are the common causes and how can I improve it?
-
Answer: Low yield is a frequent issue with several potential root causes:
-
Presence of Water: The base used for deprotonation, typically sodium ethoxide, reacts readily with any water present in the solvent or on the glassware. This reduces the amount of active base available to deprotonate the diethyl malonate, leading to an incomplete initial reaction. It is crucial to use anhydrous solvents (like absolute ethanol) and thoroughly dried glassware.[1] A trial using 98.4% pure alcohol resulted in only a 66% yield, underscoring the need for anhydrous conditions.[1]
-
Impure Reactants: The purity of diethyl malonate and phenethyl bromide is critical. Impurities can interfere with the reaction or introduce side reactions.[1][2] It is recommended to distill both starting materials before use if their purity is questionable.[1]
-
Suboptimal Temperature: If the reaction temperature is too low, the rate of reaction will be very slow, leading to an incomplete reaction within a standard timeframe.[3] Conversely, a temperature that is too high can promote side reactions or decomposition.[3] The reaction is often performed at the reflux temperature of the solvent (e.g., ethanol).
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]
-
Issue 2: Formation of Significant Byproducts (e.g., Diethyl diphenethylmalonate)
-
Question: My final product is contaminated with a significant amount of a dialkylated byproduct. How can I minimize its formation?
-
Answer: The formation of dialkylated malonate is a known drawback of this synthesis method.[5] It occurs when the initially formed phenethylmalonate is itself deprotonated and reacts with another molecule of phenethyl bromide. To minimize this:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the base and the phenethyl bromide. This ensures that the phenethyl bromide is more likely to react with the enolate of diethyl malonate rather than the enolate of the mono-alkylated product.[1]
-
Temperature Control: High temperatures can sometimes favor side reactions.[1] While reflux is necessary to drive the reaction, avoid excessively prolonged heating after the mono-alkylation is complete (as determined by TLC).
-
Issue 3: The Reaction Fails to Initiate or Stalls
-
Question: The reaction does not seem to be progressing, and starting material is largely unconsumed. What should I check?
-
Answer: A stalled reaction is often due to an issue with the deprotonation step:
-
Ineffective Base: The sodium ethoxide may have degraded due to exposure to atmospheric moisture. It is best prepared in situ by reacting clean sodium metal with absolute ethanol immediately before the synthesis. If using a commercial solution, ensure it is fresh and has been stored properly.
-
Incorrect Base: Using a weaker base like sodium hydroxide in this context is ineffective and will result in poor yields.[1] The pKa of the α-hydrogens in diethyl malonate is around 13, requiring a strong base like an alkoxide for complete deprotonation.[6]
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal temperature for the alkylation step?
-
Answer: The optimal temperature represents a balance between reaction rate and selectivity. For the synthesis of diethyl phenethylmalonate, the reaction is commonly carried out at the reflux temperature of absolute ethanol (approximately 78°C). This provides sufficient energy to overcome the activation barrier without excessively promoting side reactions. Lowering the temperature generally slows the reaction but may increase selectivity in some systems.[7]
-
Question: How long should the reaction be refluxed?
-
Answer: The ideal reaction time can vary based on scale and the specific purity of the reagents. A typical starting point is to reflux for several hours until the reaction mixture becomes neutral to moist litmus paper, indicating the consumption of the base.[1] However, the most reliable method is to monitor the disappearance of the starting materials by TLC or GC to avoid unnecessarily long reaction times that could lead to byproduct formation.[4]
-
Question: Can I use a different base besides sodium ethoxide?
-
Answer: While sodium ethoxide in ethanol is the most common and cost-effective choice, other strong bases can be used. However, it is critical to match the alkoxide base to the ester to prevent transesterification.[5] For example, if using diethyl malonate, sodium ethoxide is the appropriate base. Using sodium methoxide would lead to a mixture of ethyl and methyl esters.
-
Question: What is the purpose of the final distillation under reduced pressure?
-
Answer: The final vacuum distillation is a crucial purification step. It effectively separates the desired diethyl phenethylmalonate from any unreacted, lower-boiling point starting materials (like diethyl malonate and phenethyl bromide) and any non-volatile impurities or higher-boiling point side products (like the dialkylated malonate).[1] This step is essential for obtaining a high-purity product.
Data Presentation: Reaction Condition Examples
The following table summarizes various reported conditions for malonic ester synthesis, highlighting the impact of different parameters on yield.
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Phenylmalonate | Ethyl Bromide | Sodium Ethoxide | Ethanol | 55 - 65 (addition) | 8 | 89.11 | [8] |
| Diethyl Malonate | Aryl Bromide | Sodium Hydride | Toluene | 70 | 24 | 89 | [9] |
| Diethyl Malonate | Methyl Bromide | Sodium Ethoxide | Ethanol | Reflux | 0.5+ | 79 - 83 | [10] |
| Diethyl Malonate | n-Butyl Bromide | Sodium Ethoxide | Anhydrous Ethanol | Reflux | Several | >66 | [1] |
Experimental Protocols
Protocol: Synthesis of Diethyl Phenethylmalonate
This protocol is a generalized procedure based on the principles of malonic ester synthesis.
Materials:
-
Absolute Ethanol
-
Sodium Metal
-
Diethyl Malonate (distilled)
-
Phenethyl Bromide (distilled)
-
Diethyl Ether
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hydrochloric Acid (dilute)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add clean sodium metal (1 molar equivalent) in small pieces to a flask containing excess absolute ethanol. Allow the sodium to react completely to form sodium ethoxide. The flask may require cooling in an ice bath to control the exothermic reaction.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 molar equivalent, or a slight excess) dropwise at room temperature with stirring.
-
Alkylation: Gently heat the solution to reflux. Add phenethyl bromide (1 molar equivalent) dropwise to the refluxing solution over a period of 30-60 minutes.
-
Reaction Monitoring: Maintain the reflux with stirring. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC. The reaction is typically complete after several hours, once the starting materials are consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water to dissolve the sodium bromide salt formed during the reaction.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (or another suitable organic solvent) three times.
-
Combine the organic extracts and wash them sequentially with water and then brine to remove any remaining water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure diethyl phenethylmalonate.
-
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the temperature and reaction time for the synthesis.
Caption: Workflow for optimizing synthesis temperature and time.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. askthenerd.com [askthenerd.com]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
- 9. Diethyl phenylmalonate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Addressing emulsion formation during workup of Diethyl 2-phenethylmalonate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of Diethyl 2-phenethylmalonate, with a specific focus on addressing the common issue of emulsion formation during liquid-liquid extraction.
Troubleshooting Guide: Emulsion Formation
Q1: I've just added my aqueous quench solution to the reaction mixture and now have a thick, milky layer between the organic and aqueous phases. How do I break this emulsion?
A1: Emulsion formation is a common issue in this workup, often caused by residual base leading to partial saponification of the ester, creating soap-like byproducts that act as emulsifying agents. Finely divided solids can also stabilize emulsions. Here is a step-by-step approach to break the emulsion, starting with the simplest methods.
-
Step 1: Be Patient. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[1][2] Gravity alone is sometimes sufficient to resolve a weak emulsion.
-
Step 2: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel.[3][4] This increases the ionic strength of the aqueous layer, which reduces the solubility of organic components in it and can help force phase separation.[3][5] If brine is not effective, adding solid salt (e.g., NaCl) until the aqueous layer is saturated can also work.[1][4]
-
Step 3: Filtration. If you suspect finely divided solids are the cause, filtering the entire mixture through a pad of Celite® (diatomaceous earth) or a glass wool plug can physically break the emulsion.[4][6] Celite provides a large surface area that helps coalesce the dispersed droplets.[4]
-
Step 4: Centrifugation. If available, centrifuging the emulsified mixture is a highly effective mechanical method to force the separation of the layers.[3][7]
-
Step 5: pH Adjustment. Since saponified esters (carboxylate salts) are a likely cause, careful acidification of the aqueous layer can help. Add 1M HCl dropwise with gentle swirling. This protonates the carboxylate salts, reducing their surfactant properties.[7][8] Be cautious, as this can affect acid-sensitive functional groups.
Q2: My emulsion is very persistent, and adding brine didn't work. What's the next step?
A2: For stubborn emulsions, more disruptive techniques are necessary. After attempting to add brine, the next logical step is a physical separation method. We recommend filtering the entire mixture through a pad of Celite®. This method is particularly effective if finely suspended solids are stabilizing the emulsion.[4] See the detailed protocol for this method below. If filtration is not successful, centrifugation is the most reliable alternative.[5][7][8]
Q3: Can I prevent emulsions from forming in the first place?
A3: Yes, prevention is always the best strategy.[3][4] Here are several tips:
-
Gentle Mixing: During the extraction, use gentle swirling or invert the separatory funnel slowly rather than shaking it vigorously.[3][4] This minimizes the mechanical energy that creates emulsions.
-
Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent (e.g., ethanol) via rotary evaporation. Then, redissolve the residue in your extraction solvent (e.g., ethyl acetate, diethyl ether) before adding the aqueous solution.[1][2][4]
-
Careful Quenching: Ensure the base used in the reaction (e.g., sodium ethoxide) is thoroughly neutralized before extraction. A slow, careful quench with a dilute acid can prevent the formation of saponified byproducts.
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion?
A1: An emulsion is a mixture of two or more immiscible liquids (like oil and water) where one liquid is dispersed in the other in the form of microscopic droplets.[9] In the context of a chemical workup, this appears as a cloudy or milky third layer between the organic and aqueous phases, preventing a clean separation.[10]
Q2: What causes emulsions during the workup of this compound?
A2: The primary cause is often the presence of emulsifying agents. In the malonic ester synthesis, if the basic conditions (e.g., using sodium ethoxide) are not properly neutralized, some of the diethyl ester product can be hydrolyzed (saponified) to form a sodium ethyl malonate salt. This salt has a polar (carboxylate) head and a nonpolar (ethyl ester) tail, allowing it to act like soap and stabilize the mixture of the aqueous and organic layers.[8] Other causes can include finely suspended solids from the reaction mixture or using vigorous shaking during extraction.[4]
Q3: Why is adding salt (brine) an effective method to break emulsions?
A3: Adding salt, a technique known as "salting out," increases the ionic strength and polarity of the aqueous layer.[3][5] This makes the nonpolar organic molecules less soluble in the highly polar aqueous phase, forcing them into the organic layer. It also dehydrates the interface between the droplets, promoting coalescence and leading to the separation of the two bulk phases.[9]
Q4: Will filtering through Celite® cause me to lose my product?
A4: Celite® (diatomaceous earth) is an inert filtration aid; it does not typically adsorb organic compounds.[4] Its function is purely physical, providing a porous medium that breaks up the emulsified droplets. To ensure maximum recovery, it is crucial to wash the Celite® pad with fresh extraction solvent after filtering the mixture. This will rinse any retained product through the filter. You should not discard the Celite® pad until you have confirmed product recovery in your filtrate, for instance, by NMR or TLC analysis of the crude material.[4]
Data Summary
| Technique | Principle of Action | Speed | General Effectiveness | Potential Issues |
| Allowing to Stand | Gravity-based coalescence of droplets. | Slow (15-60 min) | Low; Ineffective for stable emulsions.[7] | Impractical for tight deadlines. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing organic solubility.[5][7] | Moderate | Moderate to High; Very common first step. | May not break highly stable emulsions. |
| Filtration (Celite®) | Physical coalescence of droplets on the filter medium's surface.[4][7] | Moderate | High, especially for solid-stabilized emulsions. | Potential for minor product loss if not washed properly. |
| Centrifugation | Applies mechanical force to accelerate phase separation by density. | Fast (5-15 min) | Very High; Often a surefire method.[7] | Requires access to a centrifuge of appropriate size. |
| pH Adjustment | Neutralizes acidic/basic emulsifying agents (e.g., carboxylates).[7][8] | Moderate | High, if the cause is pH-sensitive surfactants. | Risk of decomposing the target compound. |
| Solvent Addition | Alters the polarity of the organic phase to dissolve emulsifying agents.[3][9] | Fast | Moderate | Can complicate solvent removal later. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine ("Salting Out")
-
Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl). This is done by adding NaCl to water with stirring until no more salt dissolves.
-
Addition: Add the brine solution to the separatory funnel containing the emulsified mixture. A volume equivalent to 10-20% of the aqueous layer is a good starting point.[7]
-
Mixing: Stopper the funnel and gently invert it 2-3 times to mix the layers. Do NOT shake vigorously, as this may worsen the emulsion.[7] Vent the funnel.
-
Observation: Place the funnel back on the ring stand and allow it to sit for several minutes. Observe if a distinct layer begins to form.
-
Repeat if Necessary: If the emulsion persists but shows some improvement, add more brine and repeat the gentle mixing.[7]
-
Separation: Once the layers have separated, carefully drain the lower (aqueous) layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
-
Funnel Preparation: Place a piece of filter paper in a Büchner or Hirsch funnel that fits securely on a filter flask.
-
Celite® Pad Preparation: Wet the filter paper with the organic solvent used for the extraction (e.g., ethyl acetate). Prepare a slurry of Celite® in the same solvent. Pour the slurry onto the filter paper to create a packed pad, typically 1-2 cm thick.[7]
-
Settling the Pad: Gently apply vacuum to the filter flask to pull the excess solvent through, leaving a compact, even pad of Celite®.
-
Filtration: Release the vacuum. Carefully pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.
-
Applying Vacuum: Re-apply a gentle vacuum. The liquid should be drawn through the Celite® pad into the filter flask. Often, the filtrate will collect as two distinct layers.[6]
-
Washing: Once all the mixture has passed through, wash the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Separation: Transfer the biphasic filtrate back to a clean separatory funnel and proceed with the layer separation.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Causes of emulsion formation during solvent extraction of fermentation broths and its reduction by surfactants. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. quora.com [quora.com]
- 6. library2.smu.ca [library2.smu.ca]
- 7. scribd.com [scribd.com]
- 8. azom.com [azom.com]
- 9. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Navigating the NMR Landscape of Diethyl Malonate Derivatives: A Comparative Analysis
This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. By presenting a side-by-side comparison of the NMR data of key analogues, this document offers a framework for understanding the structure-spectra correlations within this family of malonic esters.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of diethyl malonate and its substituted derivatives are characterized by signals corresponding to the ethyl ester groups and the substituents at the central carbon (C-2). The chemical shifts and multiplicities of these signals are highly sensitive to the electronic environment of the protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Diethyl Malonate | -CH₂- (ester) | ~4.19 | Quartet (q) | ~7.1 |
| -CH₃ (ester) | ~1.25 | Triplet (t) | ~7.1 | |
| -CH₂- (malonate) | ~3.39 | Singlet (s) | - | |
| Diethyl Phenylmalonate | Phenyl-H | ~7.35 | Multiplet (m) | - |
| -CH- (malonate) | ~4.65 | Singlet (s) | - | |
| -CH₂- (ester) | ~4.20 | Quartet (q) | ~7.1 | |
| -CH₃ (ester) | ~1.23 | Triplet (t) | ~7.1 | |
| Diethyl 2-Ethyl-2-phenylmalonate | Phenyl-H | ~7.30 | Multiplet (m) | - |
| -CH₂- (ethyl sub.) | ~2.45 | Quartet (q) | ~7.5 | |
| -CH₂- (ester) | ~4.15 | Quartet (q) | ~7.1 | |
| -CH₃ (ester) | ~1.18 | Triplet (t) | ~7.1 | |
| -CH₃ (ethyl sub.) | ~0.95 | Triplet (t) | ~7.5 |
Predicted ¹H NMR for Diethyl 2-Phenethylmalonate: Based on the analysis of the analogues, the ¹H NMR spectrum of this compound is expected to show:
-
Aromatic protons of the phenethyl group as a multiplet around 7.2-7.3 ppm.
-
The benzylic methylene protons (-CH₂-Ph) as a triplet around 2.7-2.9 ppm.
-
The methylene protons adjacent to the malonate (-CH₂-CH-) as a triplet around 2.1-2.3 ppm.
-
The methine proton of the malonate (-CH-) as a triplet around 3.5-3.7 ppm, coupled to the adjacent methylene group.
-
The ethyl ester methylene protons (-O-CH₂-) as a quartet around 4.2 ppm.
-
The ethyl ester methyl protons (-CH₃) as a triplet around 1.2 ppm.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the carbonyl carbons and the carbons bearing substituents are particularly diagnostic.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| Diethyl Malonate | C=O | ~167.1 |
| -CH₂- (ester) | ~61.4 | |
| -CH₂- (malonate) | ~41.5 | |
| -CH₃ (ester) | ~14.0 | |
| Diethyl Phenylmalonate | C=O | ~168.0 |
| Phenyl C (ipso) | ~135.0 | |
| Phenyl C (o, m, p) | ~128.8, ~128.5, ~128.0 | |
| -CH₂- (ester) | ~61.9 | |
| -CH- (malonate) | ~57.5 | |
| -CH₃ (ester) | ~14.0 | |
| Diethyl 2-Ethyl-2-phenylmalonate | C=O | ~171.0 |
| Phenyl C (ipso) | ~139.0 | |
| Phenyl C (o, m, p) | ~128.3, ~127.8, ~126.9 | |
| -C- (quat., malonate) | ~60.5 | |
| -CH₂- (ester) | ~61.5 | |
| -CH₂- (ethyl sub.) | ~25.0 | |
| -CH₃ (ester) | ~13.9 | |
| -CH₃ (ethyl sub.) | ~8.5 |
Predicted ¹³C NMR for this compound: The predicted ¹³C NMR spectrum of this compound would likely exhibit:
-
Carbonyl carbons around 169-170 ppm.
-
Aromatic carbons between 126-141 ppm.
-
Ester methylene carbons around 61-62 ppm.
-
The malonate methine carbon around 52-54 ppm.
-
The benzylic methylene carbon around 34-36 ppm.
-
The other methylene carbon of the phenethyl group around 31-33 ppm.
-
Ester methyl carbons around 14 ppm.
Experimental Protocols
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for diethyl malonate derivatives.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Spectrometer: Bruker Avance III HD 400 MHz spectrometer (or equivalent), operating at 100 MHz for ¹³C.
-
Pulse Program: A standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
Temperature: 298 K.
Structural Visualization and NMR Assignment
The following diagram illustrates the molecular structure of this compound with labeled atoms to aid in the correlation of predicted NMR signals.
Caption: Molecular structure of this compound with key atoms labeled for NMR correlation.
Interpreting the Mass Spectrum of Diethyl 2-phenethylmalonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of Diethyl 2-phenethylmalonate, a key intermediate in the synthesis of various organic molecules. Understanding its fragmentation pattern is crucial for reaction monitoring, quality control, and structural elucidation. This document presents a predicted fragmentation pathway, a comparison with alternative analytical techniques, and a standard experimental protocol for mass spectrometry analysis.
Chemical Profile of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diethyl 2-(2-phenylethyl)malonate, Diethyl phenethylmalonate |
| CAS Number | 6628-68-8 |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
Predicted Mass Spectrum Fragmentation of this compound
The mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern upon electron ionization. The molecular ion peak (M⁺) should be observed at m/z 264. The fragmentation is primarily driven by the lability of the ester groups and the stability of the resulting carbocations.
The major predicted fragmentation pathways are outlined below:
-
Loss of an ethoxy radical (-•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to the formation of an acylium ion at m/z 219 .
-
Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ethyl group from one of the ester moieties results in a fragment at m/z 235 .
-
Loss of ethanol (-CH₃CH₂OH): A rearrangement reaction can lead to the elimination of a neutral ethanol molecule, producing a ketene radical cation at m/z 218 .
-
Cleavage of the C-C bond between the phenethyl group and the malonate moiety: This is a significant fragmentation pathway, resulting in the formation of a stable tropylium ion or a related C₇H₇⁺ fragment at m/z 91 , which is often the base peak in the spectra of compounds containing a benzyl or phenethyl group. The other part of the molecule would be the diethyl malonate radical, which is less likely to be observed as a stable cation.
-
Loss of the entire diethyl malonate moiety: A characteristic fragmentation for substituted diethyl malonates is the loss of the diethyl malonate group (mass 159), leading to a phenethyl cation at m/z 105 ([M-159]⁺).[1]
-
McLafferty Rearrangement: The presence of a carbonyl group and available gamma-hydrogens on the ethyl ester chains allows for a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and the formation of a fragment at m/z 236 .
Predicted Mass Spectrum Data
The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the corresponding proposed structures.
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 264 | [C₁₅H₂₀O₄]⁺ | Molecular Ion (M⁺) |
| 236 | [C₁₃H₁₆O₄]⁺ | McLafferty Rearrangement (Loss of C₂H₄) |
| 235 | [C₁₃H₁₅O₄]⁺ | Loss of •CH₂CH₃ |
| 219 | [C₁₃H₁₅O₃]⁺ | Loss of •OCH₂CH₃ |
| 218 | [C₁₃H₁₄O₃]⁺• | Loss of CH₃CH₂OH |
| 105 | [C₈H₉]⁺ | Loss of diethyl malonate moiety |
| 91 | [C₇H₇]⁺ | Cleavage of the phenethyl group, formation of tropylium ion |
Fragmentation Pathway Diagram
References
A Comparative Analysis of Diethyl 2-ethyl-2-phenylmalonate: Experimental Data vs. Theoretical Expectations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined data for Diethyl 2-ethyl-2-phenylmalonate against its theoretically expected values. This document is intended to serve as a valuable resource for professionals in drug development and organic synthesis by offering a clear, side-by-side analysis of the compound's properties, supported by detailed experimental protocols and visual aids.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and spectroscopic properties of Diethyl 2-ethyl-2-phenylmalonate, contrasting experimentally observed values with theoretical predictions based on established principles of chemical structure and spectroscopy.
Table 1: Physical Properties
| Property | Experimental Value | Theoretical/Expected Value |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol | 264.32 g/mol |
| Boiling Point | 185 °C at 15 mmHg | High boiling point expected due to molecular weight and polar ester groups. |
| Density | 1.07 g/mL at 25 °C | Expected to be slightly denser than water. |
| Refractive Index | n20/D 1.491 | Consistent with a molecule containing both aromatic and aliphatic components. |
| Melting Point | -7 °C | A low melting point is expected for this oily liquid. |
Table 2: Spectroscopic Data
| Technique | Experimental Data | Theoretical/Expected Data |
| ¹H NMR | A complex multiplet is observed for the aromatic protons. | Aromatic protons (Ar-H) are expected in the range of δ 7.2-7.5 ppm. The two sets of ethyl groups would show distinct quartets and triplets.[1] |
| ¹³C NMR | Multiple signals are present in the aromatic and aliphatic regions. | Carbonyl carbons (C=O) are expected around 170 ppm. Aromatic carbons are expected between 125-150 ppm.[2][3] The quaternary carbon attached to the phenyl group would be in the higher end of the aromatic region.[4] Aliphatic carbons of the ethyl groups would appear in the upfield region (10-65 ppm).[5] |
| Infrared (IR) Spectroscopy | Strong absorption bands are observed in the carbonyl and C-O stretching regions. | A strong C=O stretching band for the aromatic ester is expected between 1730-1715 cm⁻¹.[6] Two or more C-O stretching bands are expected in the 1300-1000 cm⁻¹ region.[7] Aromatic C-H stretching should appear just above 3000 cm⁻¹, and C-C stretching in the aromatic ring is expected around 1600-1450 cm⁻¹.[8][9] |
| Mass Spectrometry (MS) | The fragmentation pattern is characterized by the loss of the diethyl malonate moiety.[10] | A molecular ion peak (M+) is expected.[10] The primary fragmentation is anticipated to be the loss of the diethyl malonate radical (M-159), leading to a stable benzylic cation.[10] Other fragments corresponding to the loss of ethoxy (-OC₂H₅) and ethyl (-C₂H₅) groups are also likely.[11] |
Experimental Protocols
Synthesis of Diethyl 2-ethyl-2-phenylmalonate
The synthesis of Diethyl 2-ethyl-2-phenylmalonate can be achieved through a multi-step process, as detailed in the following protocol, adapted from established synthetic methods.[12] This procedure involves the formation of diethyl phenylmalonate followed by alkylation.
Step 1: Synthesis of Diethyl Phenylmalonate
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol.
-
Claisen Condensation: Cool the sodium ethoxide solution to 60°C. Add 146 g of diethyl oxalate rapidly with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.
-
Crystallization and Isolation: Discontinue stirring. Crystallization of the sodium derivative of diethyl phenyloxobutandioate should occur within minutes. Transfer the resulting paste to a beaker and allow it to cool. Stir the cooled paste with 800 cc of dry ether, collect the solid by suction, and wash with dry ether.
-
Hydrolysis: Liberate the phenyloxaloacetic ester from its sodium salt using a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).
-
Extraction and Drying: Separate the oily layer and extract the aqueous layer with three 100-cc portions of ether. Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.
-
Decarbonylation: Heat the residual oil in a modified Claisen flask under reduced pressure (approximately 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).[12] The resulting product is diethyl phenylmalonate.
Step 2: Ethylation of Diethyl Phenylmalonate
-
Alkylation Reaction: To the diethyl phenylmalonate, add a sodium ethoxide-ethanol solution and maintain the temperature at 50-60°C for 2 hours.[12]
-
Addition of Ethylating Agent: Slowly remove the ethanol under normal pressure. Once distillation ceases, add 360 g of bromoethane dropwise, maintaining the temperature at 55-65°C over 2 hours.
-
Reaction Completion and Workup: Heat the reaction mixture at 75-100°C for 6 hours. Remove any unreacted bromoethane under atmospheric pressure. Neutralize the mixture with sulfuric acid to a pH of 4-5 and wash with brine to obtain the final product, Diethyl 2-ethyl-2-phenylmalonate.[12]
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Diethyl 2-ethyl-2-phenylmalonate.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives [mdpi.com]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. CN115925543A - Synthesis method of diethyl phenylethylmalonate - Google Patents [patents.google.com]
A Comparative Guide to the Purity Assessment of Diethyl 2-phenethylmalonate by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purity assessment of Diethyl 2-phenethylmalonate, a key intermediate in the synthesis of various pharmaceuticals, using High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a stability-indicating HPLC method, compare its performance with potential alternatives, and provide supporting data in a clear, tabular format.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is paramount to the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity determination and impurity profiling of chemical compounds. Its high resolution, sensitivity, and accuracy make it an ideal choice for this application.
This guide will focus on a reverse-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like this compound. We will also discuss the importance of forced degradation studies in developing a stability-indicating method that can effectively separate the main compound from its potential degradation products and synthesis-related impurities.
Experimental Protocols
A robust and reliable HPLC method is essential for the accurate assessment of this compound purity. The following protocol is a recommended starting point, based on established methods for similar malonate derivatives.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and Water.
-
Alternative 1: Isocratic elution with a Methanol:Water (e.g., 70:30 v/v) mixture.
-
Alternative 2: For mass spectrometry (MS) compatible methods, replace any non-volatile acid with formic acid.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (based on the UV absorbance of the phenyl group).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Preparation of Solutions:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.
-
Forced Degradation Studies: To develop a stability-indicating method, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2][3][4][5] A typical procedure would involve dissolving the sample in solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂, as well as exposing the solid and solution to heat (e.g., 80°C) and UV light.
Results and Discussion
The purity of this compound can be determined by calculating the area percentage of the main peak in the chromatogram. A well-developed HPLC method should provide a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.
Data Presentation
The following table summarizes hypothetical data comparing the performance of the proposed HPLC method with an alternative method, such as Gas Chromatography (GC), for the purity assessment of three different batches of this compound.
| Analytical Method | Batch Number | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Total Impurities (%) |
| Proposed HPLC Method | Batch A | 99.85 | 0.08 | 0.05 | 0.15 |
| Batch B | 99.52 | 0.21 | 0.15 | 0.48 | |
| Batch C | 99.91 | 0.04 | 0.03 | 0.09 | |
| Alternative Method (GC-FID) | Batch A | 99.82 | 0.10 | 0.06 | 0.18 |
| Batch B | 99.49 | 0.25 | 0.18 | 0.51 | |
| Batch C | 99.88 | 0.05 | 0.04 | 0.12 |
Potential Impurities
Based on the malonic ester synthesis, potential impurities in this compound could include:[6][7]
-
Starting materials: Diethyl malonate and 2-phenethyl bromide (or a related electrophile).
-
By-products: Dialkylated malonic esters.[7]
-
Degradation products: Hydrolysis of the ester groups to the corresponding carboxylic acids.
The developed HPLC method should be capable of separating these and other potential impurities from the main peak.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of this compound by HPLC.
Caption: HPLC Purity Assessment Workflow.
Conclusion
This guide has outlined a comprehensive approach for the purity assessment of this compound using a stability-indicating RP-HPLC method. The detailed experimental protocol provides a solid foundation for researchers to develop and validate a method suitable for their specific needs. The importance of considering potential impurities and employing forced degradation studies has been highlighted to ensure the robustness and reliability of the analytical results. By following the principles and methodologies described herein, scientists and drug development professionals can confidently assess the purity of this compound, contributing to the overall quality and safety of pharmaceutical products.
References
- 1. Separation of Dimethyl malonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of Diethyl 2-phenethylmalonate and Diethyl benzylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Diethyl 2-phenethylmalonate and Diethyl benzylmalonate, two valuable intermediates in the synthesis of complex organic molecules. The information presented herein is curated from experimental data and established chemical principles to assist researchers in selecting the appropriate reagent and optimizing reaction conditions for their specific synthetic needs.
Introduction
This compound and Diethyl benzylmalonate are substituted malonic esters that serve as key building blocks in organic synthesis, particularly in the formation of carbon-carbon bonds. Their utility stems from the acidic proton at the α-carbon, which can be readily removed to form a nucleophilic enolate. Subsequent reactions, such as alkylation, followed by hydrolysis and decarboxylation, allow for the introduction of various functionalities and the construction of complex molecular architectures. The reactivity of these two compounds, however, is not identical, primarily due to the structural differences between the phenethyl and benzyl substituents. This guide will delve into a comparative analysis of their synthesis and subsequent chemical transformations.
Synthesis of this compound and Diethyl benzylmalonate
The synthesis of both compounds typically involves the alkylation of diethyl malonate with the corresponding alkyl halide.
Table 1: Comparison of Synthesis Parameters
| Parameter | This compound | Diethyl benzylmalonate |
| Alkylating Agent | 2-Phenylethyl bromide | Benzyl bromide |
| Base | Sodium ethoxide | Sodium ethoxide |
| Solvent | Absolute ethanol | Absolute ethanol |
| Typical Yield | ~77%[1] | 51-57% |
| Reference | Adapted from similar syntheses[1] | Organic Syntheses, Coll. Vol. 3, p. 391 (1955); Vol. 25, p. 31 (1945) |
Experimental Protocols
Synthesis of Diethyl benzylmalonate
Procedure adapted from Organic Syntheses.
-
Preparation of Sodium Ethoxide: In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, 2.5 liters of absolute ethanol is placed. To this, 115 g (5 gram atoms) of sodium, cut into small pieces, is added cautiously.
-
Formation of the Malonate Enolate: After all the sodium has reacted, 830 g (5.18 moles) of diethyl malonate is added in a steady stream from the dropping funnel.
-
Alkylation: Following the addition of diethyl malonate, 632 g (5 moles) of benzyl chloride is added dropwise over a period of 2-3 hours.
-
Reaction and Work-up: The mixture is refluxed with stirring until it is neutral to moist litmus paper (approximately 8-11 hours). The ethanol is then removed by distillation. About 2 liters of water is added to the residue, and the layers are separated. The organic layer is then purified by vacuum distillation to yield Diethyl benzylmalonate.
Proposed Synthesis of this compound
This protocol is based on established methods for the alkylation of diethyl malonate.[1]
-
Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving 2.3 g (0.1 mol) of sodium in 40 mL of absolute ethanol in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Formation of the Malonate Enolate: To the sodium ethoxide solution, 16.0 g (0.1 mol) of diethyl malonate is added dropwise with stirring.
-
Alkylation: A solution of 18.5 g (0.1 mol) of 2-phenylethyl bromide in 20 mL of absolute ethanol is added dropwise to the malonate enolate solution.
-
Reaction and Work-up: The reaction mixture is heated to reflux for 6-8 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation. A similar synthesis of a related compound, 1-(tert-Butyl) 3-phenethyl 2-methylmalonate, has been reported with a 77% yield.[1]
Comparative Reactivity in Alkylation
The alkylation of the diethyl malonate enolate is a classic SN2 reaction. The reactivity of the alkylating agent is a key factor in the success of this step.
Theoretical Comparison:
-
Steric Effects: The benzyl group is directly attached to the methylene carbon bearing the bromine atom, while the phenethyl group has an additional methylene spacer. This means that the phenyl ring in benzyl bromide is sterically more hindering to the backside attack of the nucleophilic enolate compared to the phenyl ring in phenethyl bromide. However, the transition state for the SN2 reaction with benzyl bromide is stabilized by the adjacent phenyl ring through conjugation, which can accelerate the reaction.
-
Electronic Effects: The phenyl group in benzyl bromide can stabilize the developing partial positive charge on the benzylic carbon in the SN2 transition state through resonance. The phenethyl group, with its insulating methylene group, offers less electronic stabilization to the reacting carbon.
Overall, benzyl bromide is generally considered more reactive than phenethyl bromide in SN2 reactions due to the electronic stabilization of the transition state, despite the slightly increased steric hindrance.
Hydrolysis and Decarboxylation
Following alkylation, the substituted malonic esters are typically hydrolyzed to the corresponding dicarboxylic acids, which are then decarboxylated upon heating to yield the final product.
Table 2: Products of Hydrolysis and Decarboxylation
| Starting Material | Intermediate Dicarboxylic Acid | Final Product |
| This compound | 2-Phenethylmalonic acid | 4-Phenylbutanoic acid |
| Diethyl benzylmalonate | Benzylmalonic acid | 3-Phenylpropanoic acid |
Experimental Protocols
General Procedure for Hydrolysis and Decarboxylation
This is a general procedure and may require optimization for each specific substrate.
-
Hydrolysis (Saponification): The substituted diethyl malonate (1 mole) is added to a solution of potassium hydroxide (2.5 moles) in water. The mixture is heated to reflux until the hydrolysis is complete (typically monitored by TLC or the disappearance of the oily ester layer).
-
Acidification: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid.
-
Decarboxylation: The acidified mixture is heated, often to the boiling point, to effect decarboxylation. The evolution of carbon dioxide is a visual indicator of the reaction's progress.
-
Work-up: After cooling, the product is extracted with an organic solvent, washed, dried, and purified.
Comparative Reactivity in Hydrolysis and Decarboxylation:
-
Hydrolysis: The rate of hydrolysis of the ester groups is not expected to be significantly different between the two compounds, as the reaction center (the carbonyl carbon of the ester) is relatively remote from the substituent.
-
Decarboxylation: The stability of the carbanion intermediate formed during decarboxylation can influence the reaction rate. The benzyl group can stabilize an adjacent negative charge more effectively than a phenethyl group through resonance. Therefore, benzylmalonic acid may undergo decarboxylation at a slightly lower temperature or faster rate than 2-phenethylmalonic acid.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key transformations discussed in this guide.
Caption: Comparative synthetic pathways.
Caption: General experimental workflow.
Conclusion
Both this compound and Diethyl benzylmalonate are versatile reagents for the synthesis of carboxylic acids with an extended carbon chain. The choice between them will depend on the target molecule and the desired reaction characteristics.
-
Synthesis: The synthesis of both compounds follows a standard malonic ester alkylation protocol. Diethyl benzylmalonate is readily prepared with moderate to good yields. While a specific high-yield protocol for this compound is less commonly cited, its synthesis is expected to proceed efficiently.
-
Reactivity: In the key alkylation step, benzyl bromide is generally more reactive than phenethyl bromide due to electronic stabilization of the SN2 transition state. This may lead to faster reaction times or milder conditions for the synthesis of Diethyl benzylmalonate. For subsequent hydrolysis and decarboxylation steps, the differences in reactivity are likely to be less pronounced, although benzylmalonic acid may decarboxylate more readily than 2-phenethylmalonic acid.
Researchers should consider these factors when designing their synthetic routes. The detailed protocols and comparative analysis provided in this guide aim to facilitate this decision-making process and contribute to the successful execution of their research objectives.
References
Performance of Diethyl 2-phenethylmalonate in Parallel Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of high-throughput screening and drug discovery, the efficiency of parallel synthesis is paramount for the rapid generation of diverse compound libraries. The choice of building blocks is a critical determinant of success in these endeavors. Diethyl malonates are foundational reagents for the synthesis of a wide array of carboxylic acids and their derivatives through the versatile malonic ester synthesis.[1][2] This guide presents a comparative analysis of the performance of Diethyl 2-phenethylmalonate against other common malonate derivatives in a parallel synthesis workflow. The comparison is based on established principles of organic chemistry, as direct comparative experimental data in a parallel synthesis format is not extensively available in the public domain.
Comparative Analysis of Malonate Esters
The reactivity of diethyl malonate derivatives is significantly influenced by the steric and electronic nature of the substituents at the α-carbon. These factors impact the rate of enolate formation and subsequent alkylation reactions.
-
Diethyl Malonate: As the parent compound, it offers the highest reactivity due to the absence of steric hindrance around the acidic α-protons. This makes it a versatile starting point for a wide range of substitutions.
-
Diethyl 2-methylmalonate: The presence of a methyl group introduces minimal steric bulk, leading to slightly reduced reactivity compared to the unsubstituted diethyl malonate.
-
This compound: The phenethyl group is considerably bulkier than a methyl group. This increased steric hindrance is expected to slow down the rate of reaction, potentially requiring more forcing conditions to achieve complete conversion. However, this building block is valuable for directly introducing a phenethyl moiety, which is a common motif in pharmacologically active compounds.
-
Diethyl 2-phenylmalonate: The direct attachment of a phenyl group to the α-carbon introduces both steric hindrance and electronic effects. Aryl halides are generally less reactive electrophiles than alkyl halides, making the synthesis of this derivative via direct alkylation of diethyl malonate challenging.[3]
Data Presentation
The following table summarizes the expected performance of this compound and its alternatives in a typical parallel synthesis alkylation reaction. The data is illustrative and based on general principles of chemical reactivity, where increased steric hindrance leads to longer reaction times and potentially lower yields under identical conditions.
| Compound | Structure | Relative Reactivity | Expected Yield (Illustrative) | Expected Reaction Time (Illustrative) | Key Considerations |
| Diethyl Malonate | High | 85-95% | 2-4 hours | Prone to dialkylation if stoichiometry is not carefully controlled. | |
| Diethyl 2-methylmalonate | ![]() | Medium-High | 80-90% | 4-6 hours | Good balance of reactivity and selectivity for mono-alkylation. |
| This compound | ![]() | Medium | 70-85% | 6-12 hours | Steric hindrance from the phenethyl group may require longer reaction times or higher temperatures. |
| Diethyl 2-phenylmalonate | ![]() | Low | 60-75% | 12-24 hours | Significant steric hindrance and electronic effects. Synthesis often follows alternative routes to direct alkylation.[3] |
Experimental Protocols
The following are generalized protocols for the alkylation of diethyl malonate derivatives in a parallel synthesis format. These can be adapted for specific substrates and equipment.
Protocol 1: Microwave-Assisted Parallel Alkylation
Microwave irradiation can significantly accelerate reaction times, which is highly advantageous in a high-throughput setting.
Materials:
-
Substituted diethyl malonate (e.g., this compound) (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃), powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vials
Procedure:
-
To each microwave vial, add the substituted diethyl malonate (1.0 eq).
-
Add the alkyl halide (1.1 eq).
-
Add powdered potassium carbonate (2.0 eq).
-
Add the solvent (e.g., DMF, 2 mL).
-
Seal the vials and place them in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixtures are typically filtered to remove the base.
-
The solvent is removed in vacuo.
-
The crude products are then purified using automated flash chromatography.
Protocol 2: Parallel Synthesis using a Robotic Synthesizer
This protocol is suitable for liquid-handling robotic platforms.
Materials:
-
Substituted diethyl malonate (1.0 eq) in a suitable solvent (e.g., THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (1.05 eq) in a suitable solvent (e.g., THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
96-well reaction block
Procedure:
-
Dispense the substituted diethyl malonate solution into each well of the reaction block.
-
Under an inert atmosphere, dispense the sodium hydride suspension into each well.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure complete enolate formation.
-
Dispense the alkyl halide solution into each well.
-
Seal the reaction block and allow it to shake at room temperature or with gentle heating for the desired reaction time (monitored by LC-MS).
-
Upon completion, unseal the block and dispense the quenching solution into each well.
-
The products can then be extracted in parallel using a liquid-liquid extraction manifold.
-
The organic layers are collected, and the solvent is evaporated to yield the crude products for purification.
Mandatory Visualization
Caption: A generalized workflow for automated parallel synthesis.
Caption: Key steps of the malonic ester synthesis pathway.
References
A Comparative Guide to Diethyl 2-phenethylmalonate and Other Malonic Ester Derivatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful generation of novel molecular entities. Malonic ester derivatives, renowned for their versatility in carbon-carbon bond formation, are a cornerstone of modern organic synthesis. This guide provides an objective comparison of Diethyl 2-phenethylmalonate with other key malonic ester derivatives, supported by experimental principles and data to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Malonic Ester Derivatives
Malonic esters are invaluable precursors in the synthesis of a wide range of compounds, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other bioactive molecules.[1][2] Their utility stems from the acidity of the α-protons, which allows for facile deprotonation to form a stabilized enolate, a potent nucleophile for alkylation and acylation reactions.[3] This guide focuses on comparing this compound with its parent compound, diethyl malonate, and other substituted analogues like diethyl ethylmalonate and diethyl phenylmalonate.
Physicochemical Properties
The physical and chemical properties of malonic ester derivatives influence their handling, reactivity, and purification. The introduction of substituents on the α-carbon significantly alters these properties.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199 | |
| Diethyl ethylmalonate | C₉H₁₆O₄ | 188.22 | 207-209 | |
| Diethyl phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 170-172 (14 mmHg) | |
| This compound | ![]() | C₁₅H₂₀O₄ | 264.32 | Not readily available |
Performance in Key Synthetic Reactions
The performance of malonic ester derivatives is best evaluated through their reactivity in common synthetic transformations, primarily alkylation and Knoevenagel condensation.
Alkylation Reactions
Alkylation of the malonic ester enolate is a fundamental C-C bond-forming reaction. The nature of the substituent on the α-carbon influences the ease of enolate formation and the steric hindrance of the subsequent nucleophilic attack.
Comparative Data on Alkylation Performance (Illustrative)
| Derivative | Alkylating Agent | Base | Typical Yield (%) | Reaction Time | Notes |
| Diethyl malonate | Ethyl bromide | NaOEt | 80-90 | 2-4 hours | Prone to dialkylation if stoichiometry is not carefully controlled.[4] |
| Diethyl ethylmalonate | Benzyl bromide | NaOEt | 75-85 | 4-6 hours | The presence of one alkyl group slightly increases steric hindrance for the second alkylation. |
| Diethyl phenylmalonate | Ethyl bromide | NaOEt | 70-80 | 6-8 hours | The phenyl group provides significant steric bulk, making the second alkylation more challenging. |
| This compound | Methyl iodide | NaOEt | (Est.) 70-80 | (Est.) 6-8 hours | Similar to diethyl phenylmalonate, the phenethyl group presents considerable steric hindrance. |
Note: The data in this table is illustrative and based on general principles of malonic ester synthesis. Actual yields and reaction times will vary depending on the specific reaction conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as a malonic ester, to a carbonyl group, followed by dehydration.[5] The reactivity of the malonic ester in this reaction is influenced by the acidity of the α-proton.
Generally, electron-withdrawing substituents on the α-carbon can increase the acidity of the remaining proton, potentially accelerating the initial deprotonation step. Conversely, bulky substituents can sterically hinder the approach to the carbonyl carbon. For this compound, the phenethyl group is not strongly electron-withdrawing, and its bulk is likely to be the dominant factor, potentially leading to slower reaction rates compared to unsubstituted diethyl malonate.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates.
General Protocol for Alkylation of Diethyl Malonate Derivatives
This protocol describes a typical procedure for the mono-alkylation of a malonic ester.
Materials:
-
Substituted diethyl malonate (1.0 eq)
-
Anhydrous ethanol
-
Sodium metal (1.0 eq)
-
Alkyl halide (1.05 eq)
-
Diethyl ether
-
Dilute HCl
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel is flame-dried.
-
Sodium metal is dissolved in anhydrous ethanol under an inert atmosphere to prepare sodium ethoxide.[6]
-
The sodium ethoxide solution is cooled in an ice bath, and the diethyl malonate derivative is added dropwise with vigorous stirring.[6]
-
After the addition is complete, the alkyl halide is added dropwise while maintaining a low temperature.[6]
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-8 hours, monitoring the reaction by TLC or GC.[6]
-
Upon completion, the mixture is cooled, and the ethanol is removed under reduced pressure.
-
The residue is taken up in water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[6]
-
Purification is typically achieved by vacuum distillation or column chromatography.[6]
General Protocol for Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of a malonic ester with an aldehyde.
Materials:
-
Diethyl malonate derivative (1.0 eq)
-
Aldehyde (1.0 eq)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., toluene, ethanol)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
The diethyl malonate derivative and the aldehyde are dissolved in the chosen solvent in a round-bottom flask.
-
A catalytic amount of the weak base is added to the solution.
-
If using toluene, the flask is equipped with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the α,β-unsaturated product.[7]
Signaling Pathway and Workflow Diagrams
Visual representations of workflows and biological pathways can provide a clearer understanding of the processes involved.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Nano-Elicitation Approaches for Boosting Secondary Metabolites in Medicinal Plant Cell Cultures [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
A Comparative Guide to the Analysis of Impurities in Synthesized Diethyl 2-phenethylmalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the identification and quantification of impurities in synthesized Diethyl 2-phenethylmalonate. The selection of an appropriate analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound and Potential Impurities
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its synthesis, typically involving the alkylation of diethyl malonate with phenethyl bromide in the presence of a base like sodium ethoxide, can lead to the formation of several process-related impurities.[1][2] The presence of these impurities can affect the yield and purity of the final product and may have implications for its use in drug development.
Common potential impurities in the synthesis of this compound include:
-
Unreacted Starting Materials:
-
Diethyl malonate
-
Phenethyl bromide
-
-
By-products and Side-reaction Products:
-
Diethyl 2,2-diphenethylmalonate: Formed from a second alkylation of the product.[1]
-
Styrene: Arising from the elimination reaction of phenethyl bromide.[1]
-
Diethyl ethylphenethylmalonate: If ethyl bromide is present as an impurity or formed in situ.
-
Mono-alkylated malonic acid: Resulting from partial hydrolysis of the ester groups.[1][3]
-
-
Residual Solvents and Reagents:
Comparison of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the desired level of structural information. The most common and effective methods for analyzing impurities in this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or thermally labile impurities.
Data Presentation: Quantitative Comparison of Analytical Techniques
To illustrate the performance of different analytical techniques, a representative batch of synthesized this compound was spiked with known levels of common impurities and analyzed by GC-MS, ¹H NMR, and HPLC. The results are summarized in the table below.
| Impurity | Spiked Conc. (w/w %) | GC-MS (Area %) | ¹H NMR (mol %) | HPLC (Area %) |
| Diethyl malonate | 0.50 | 0.48 | 0.52 | 0.45 |
| Phenethyl bromide | 0.20 | 0.19 | 0.21 | 0.22 |
| Diethyl 2,2-diphenethylmalonate | 0.30 | 0.28 | 0.31 | 0.27 |
| Styrene | 0.10 | 0.11 | Not Quantified | 0.09 |
| Ethanol | 0.80 | 0.85 | 0.78 | Not Analyzed |
Note: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for both identification and quantification of impurities without the need for individual impurity reference standards for quantification (qNMR).
Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube and dissolve in approximately 0.7 mL of CDCl₃.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-32 scans for good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals corresponding to the product and the impurities. The molar percentage of an impurity can be calculated by comparing the integral of a characteristic impurity peak to the integral of a characteristic peak of the main compound, after normalizing for the number of protons each signal represents.
Mandatory Visualization
Experimental Workflow for Impurity Analysis
The following diagram illustrates the logical workflow for the analysis of impurities in synthesized this compound.
Caption: Experimental workflow for impurity analysis.
Logical Relationship of Potential Impurities
The following diagram illustrates the origin and relationship of potential impurities during the synthesis of this compound.
Caption: Origin of potential synthesis impurities.
Conclusion
Both GC-MS and NMR spectroscopy are highly effective for the analysis of impurities in this compound. GC-MS offers excellent separation and sensitivity for volatile and semi-volatile impurities, with mass spectral data providing confident identification. NMR spectroscopy provides invaluable structural information and a direct, quantitative measure of impurities without the need for extensive calibration with reference standards. For a comprehensive impurity profile, the use of orthogonal techniques is recommended. This guide provides the necessary framework for researchers to develop and implement robust analytical strategies for ensuring the quality of synthesized this compound.
References
A Comparative Analysis of Diethyl 2-phenethylmalonate and Structurally Related Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-reference of Diethyl 2-phenethylmalonate, including its synthesis and a comparative analysis with commercially available structural analogs. Due to the limited availability of spectral data for this compound, this guide leverages data from close structural analogs, Diethyl 2-ethyl-2-phenylmalonate and Diethyl phenylmalonate, to provide a valuable comparative context.
Introduction
This compound (CAS 35205-59-5) is a diethyl ester of a substituted malonic acid with potential applications in organic synthesis and pharmaceutical development. Its structural motif, featuring a phenethyl group, makes it an interesting candidate for the synthesis of more complex molecules. However, a comprehensive search of common spectral databases reveals a scarcity of publicly available experimental data for this specific compound.
This guide aims to bridge this information gap by:
-
Providing a detailed synthetic protocol for this compound.
-
Presenting a comparative overview of its physicochemical properties alongside two commercially available and well-characterized analogs: Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) and Diethyl phenylmalonate (CAS 83-13-6).
-
Detailing generalized experimental protocols for the spectral analysis of these compounds.
-
Illustrating key experimental and logical workflows using diagrams.
Physicochemical and Spectral Data Comparison
The following tables summarize the available physicochemical and spectral data for this compound and its selected analogs.
Table 1: Physicochemical Properties
| Property | This compound | Diethyl 2-ethyl-2-phenylmalonate | Diethyl phenylmalonate |
| CAS Number | 35205-59-5 | 76-67-5 | 83-13-6 |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₂₀O₄ | C₁₃H₁₆O₄ |
| Molecular Weight | 264.32 g/mol | 264.32 g/mol | 236.26 g/mol |
| Appearance | Not readily available | Colorless to light yellow liquid | Clear colorless to yellowish liquid after melting |
| Boiling Point | Not readily available | 185 °C/15 mmHg[1] | 170-172 °C/14 mmHg[2] |
| Melting Point | Not readily available | -9 to -7 °C | 16 °C |
| Density | Not readily available | 1.068 - 1.072 g/mL | 1.095 g/mL |
| Refractive Index | Not readily available | 1.493 | 1.491 |
Table 2: ¹H NMR Spectral Data (Predicted/Reported)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | Predicted: Aromatic protons (5H, m), -CH- (1H, t), -CH₂- (phenethyl, 2H, t), -CH₂- (ethyl, 4H, q), -CH₃ (ethyl, 6H, t) |
| Diethyl 2-ethyl-2-phenylmalonate | Aromatic protons (m), -CH₂- (ethyl, 4H, q), -CH₂- (ethyl substituent, 2H, q), -CH₃ (ethyl, 6H, t), -CH₃ (ethyl substituent, 3H, t)[3] |
| Diethyl phenylmalonate | 7.32-7.42 (m, 5H), 4.62 (s, 1H), 4.22 (m, 4H), 1.26 (t, 6H)[2] |
Table 3: ¹³C NMR Spectral Data (Predicted/Reported)
| Compound | Predicted/Reported Chemical Shifts (ppm) |
| This compound | Predicted: Carbonyl carbons, aromatic carbons, methine carbon, methylene carbons (phenethyl and ethyl), methyl carbons. |
| Diethyl 2-ethyl-2-phenylmalonate | Data not readily available in searched sources. |
| Diethyl phenylmalonate | Data not readily available in searched sources. |
Table 4: IR Spectral Data (Characteristic Peaks)
| Compound | Wavenumber (cm⁻¹) and Assignment |
| This compound | Predicted: ~3030 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1735 (C=O ester stretch), ~1600, 1495 (C=C aromatic stretch) |
| Diethyl 2-ethyl-2-phenylmalonate | Data not readily available in searched sources. A commercial supplier indicates the IR spectrum should be identical to a reference standard. |
| Diethyl phenylmalonate | Available as liquid film IR spectrum.[4] |
Table 5: Mass Spectrometry Data (Key Fragments)
| Compound | m/z Ratios of Key Fragments |
| This compound | Predicted: Molecular ion peak, fragments corresponding to loss of ethoxy and carbethoxy groups, tropylium ion (m/z 91). |
| Diethyl 2-ethyl-2-phenylmalonate | Data not readily available in searched sources. |
| Diethyl phenylmalonate | Molecular ion peak, fragments with m/z of 163, 116, 115.[4] |
Experimental Protocols
A synthetic method for "diethyl phenylethylmalonate" is described in Chinese patent CN115925543A. The procedure involves the alkylation of diethyl phenylmalonate. While the patent describes the synthesis of a related compound, a similar two-step procedure starting from diethyl malonate would be expected for this compound. A generalized procedure based on standard malonic ester synthesis is provided below.
Reaction:
Procedure:
-
Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Alkylation: Add 1-bromo-2-phenylethane (phenethyl bromide) (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
A reported synthesis of a similar compound, diethyl phenylethylmalonate, achieved a yield of approximately 90%.
The following are generalized protocols for obtaining NMR, IR, and MS spectra for diethyl malonate derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
-
Process the spectra to obtain chemical shifts (ppm), coupling constants (Hz), and integration values.
-
-
Infrared (IR) Spectroscopy:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates (neat film).
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer. For volatile compounds like diethyl malonate derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common method.
-
Acquire the mass spectrum, which provides information about the molecular weight and fragmentation pattern of the compound.
-
Visualizations
Caption: Workflow for the spectral analysis of a chemical compound.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
While experimental spectral data for this compound remains elusive in common public databases, this guide provides a solid foundation for researchers by presenting a synthetic route and a comparative analysis with structurally similar and well-documented compounds. The provided data for Diethyl 2-ethyl-2-phenylmalonate and Diethyl phenylmalonate serve as valuable benchmarks for predicting the spectral characteristics of the target compound. The detailed experimental protocols and visual workflows offer practical guidance for the synthesis and analysis of this and related malonic acid derivatives, thereby supporting further research and development in organic and medicinal chemistry.
References
Safety Operating Guide
Navigating the Disposal of Diethyl 2-Phenethylmalonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step operational plan for the disposal of Diethyl 2-phenethylmalonate, ensuring the safety of laboratory personnel and the protection of the environment.
Important Notice: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for structurally similar compounds, such as Diethyl Phenylmalonate and Diethyl Malonate. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols, as the properties of this compound may differ from its analogues.
Hazard Profile of Structurally Similar Compounds
Based on the SDS for related compounds, this compound is not anticipated to be classified as a hazardous substance according to GHS standards.[1] However, it is prudent to handle it as a potentially combustible liquid that may cause eye irritation.[2][3][4] Thermal decomposition may lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[1][5]
Quantitative Data on Similar Compounds
For comparative purposes, the following table summarizes key data for structurally related malonate esters. This information should be used as a general guideline and not as a direct substitute for the specific data for this compound.
| Property | Diethyl Phenylmalonate | Diethyl Malonate | Diethyl Methylmalonate |
| CAS Number | 83-13-6 | 105-53-3 | 609-08-5 |
| Molecular Formula | C13H16O4 | C7H12O4 | C8H14O4 |
| Boiling Point | 170-172 °C @ 14 mmHg[5] | 199 °C[3] | Not Available |
| Flash Point | Not Available | 90 °C (closed cup)[3] | Not Available |
| GHS Hazard Classification | Not a hazardous substance or mixture | Eye Irrit. 2[2] | Flammable liquid, Category 4[6] |
| Disposal Recommendation | Dispose of in accordance with national and local regulations | Burn in a chemical incinerator with afterburner and scrubber[3] | Dispose of contents/container to an approved waste disposal plant[6][7] |
Operational Plan for Disposal
The following step-by-step protocol outlines the general procedure for the disposal of this compound. This plan should be adapted to comply with your institution's specific policies.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat to protect from splashes.
Step 2: Waste Collection and Segregation
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure cap.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (do not use abbreviations)
-
Accumulation Start Date
-
Your Name, Laboratory, and Contact Information
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Store incompatible materials separately.
Step 3: Waste Storage
-
Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching the environment.
-
Conditions: Keep the storage area cool, dry, and well-ventilated. Keep away from sources of ignition.[7]
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS department.
Step 5: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory setting.
By adhering to these guidelines and, most importantly, consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling Diethyl 2-phenethylmalonate
Key Safety and Physical Data
A summary of the known physical and hazard data for Diethyl 2-phenethylmalonate and its closely related analog, Diethyl phenylmalonate, is presented below. This information should be used to inform risk assessments and handling procedures.
| Property | Diethyl 2-ethyl-2-phenylmalonate (CAS 76-67-5) | Diethyl phenylmalonate (CAS 83-13-6) |
| Molecular Formula | C₁₅H₂₀O₄ | C₁₃H₁₆O₄ |
| Molecular Weight | 264.32 g/mol | 236.26 g/mol |
| Appearance | Colorless or yellowish transparent oily liquid | Light yellow liquid[1] |
| Boiling Point | 185 °C at 15 mmHg | 170 - 172 °C[1] |
| Density | 1.07 g/mL at 25 °C | Not available |
| Flash Point | >230°F (>110°C) | Not available |
| Solubility | Insoluble in water, soluble in ethanol, ether. | Water soluble[1] |
| Known Hazards | Irritating to eyes, respiratory system, and skin.[2] | Not classified as a hazardous substance or mixture.[3] However, thermal decomposition can release irritating gases and vapors.[1] |
| Hazard Codes | R36/37/38 (Irritating to eyes, respiratory system and skin) | Not available |
| Safety Codes | S24/25 (Avoid contact with skin and eyes) | Not available |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to ensure the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
3. Chemical Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Do not breathe vapors or mists.[1]
-
Prevent the formation of aerosols.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Keep containers securely sealed to prevent leakage.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described above.
-
For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite, or chemical absorbent pads).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
For large spills, contact your institution's environmental health and safety department immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a clearly labeled, sealed, and chemically compatible container.
-
-
Disposal Method:
-
Dispose of the chemical waste through a licensed professional waste disposal service.
-
Do not dispose of it down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




